An In-depth Technical Guide to the Synthesis of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
Introduction 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a tertiary amine derivative with potential applications in medicinal chemistry and drug development. Its structure, incorporating a halogenated phenol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a tertiary amine derivative with potential applications in medicinal chemistry and drug development. Its structure, incorporating a halogenated phenol ether and a diethylamino propyl chain, presents a scaffold of interest for the exploration of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in the principles of the Williamson ether synthesis. It is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying chemical logic to empower effective and safe synthesis.
Physicochemical Properties of Reactants
A thorough understanding of the starting materials is paramount for successful and safe synthesis. The key reactants for this procedure are 4-bromo-2-fluorophenol and a suitable N,N-diethylaminopropyl halide.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/mL)
Refractive Index (n20/D)
4-Bromo-2-fluorophenol
2105-94-4
C₆H₄BrFO
191.00
79 / 7 mmHg
1.744 (at 25 °C)
1.566
3-Chloro-N,N-diethylpropan-1-amine hydrochloride
4535-85-7
C₇H₁₇Cl₂N
186.12
Not applicable
Not available
Not available
Synthetic Strategy: The Williamson Ether Synthesis
The formation of the target molecule is achieved via the Williamson ether synthesis, a reliable and versatile method for preparing ethers.[1] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. In this specific synthesis, the phenoxide of 4-bromo-2-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of an N,N-diethylaminopropyl halide.
The choice of a suitable base is critical for the deprotonation of the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. While strong bases like sodium hydride can be used, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) are often effective and offer good yields with fewer side reactions.[2][3]
The alkylating agent, 3-chloro-N,N-diethylpropan-1-amine (often used as its hydrochloride salt), provides the diethylaminopropyl moiety. The hydrochloride salt is typically used for its stability and ease of handling. The free base can be generated in situ or prior to the reaction.
Reaction Mechanism
The synthesis proceeds in two key steps:
Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-bromo-2-fluorophenol to form the corresponding phenoxide anion.
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom in 3-chloro-N,N-diethylpropan-1-amine, displacing the chloride ion and forming the desired ether linkage.
Figure 1: General reaction scheme for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on a well-established procedure for similar ether syntheses and should be adapted and optimized as necessary.[4]
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorophenol (1.0 eq), 3-chloro-N,N-diethylpropan-1-amine hydrochloride (1.1 eq), and cesium carbonate (1.5 eq).
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate.
Wash the organic layer with deionized water and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing).[2][5]
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling
4-Bromo-2-fluorophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3-Chloro-N,N-diethylpropan-1-amine hydrochloride: Harmful if swallowed.[7] Wear appropriate PPE.
Cesium Carbonate: May cause skin and eye irritation. Handle with care.
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization
The successful synthesis of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the protons of the propyl chain, and the ethyl groups of the diethylamino moiety. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the target compound. The isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C (ether) linkage and the aromatic C-H and C=C bonds.
Conclusion
This technical guide outlines a reliable and well-precedented method for the synthesis of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine via the Williamson ether synthesis. By providing a detailed protocol, safety information, and the underlying chemical principles, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Adherence to good laboratory practices and careful execution of the described procedures are essential for a successful and safe outcome.
Physicochemical Profiling and Analytical Characterization of 3-(4-Bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, halogenated aryloxyalkylamines represent a privileged structural motif. 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a highly specialized comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated aryloxyalkylamines represent a privileged structural motif. 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a highly specialized compound within this class, characterized by a di-halogenated aromatic ring linked via a propyl ether bridge to a tertiary diethylamine. This specific molecular architecture is frequently leveraged in the development of neuropharmacological agents, such as monoamine transporter inhibitors, sigma receptor modulators, and G-protein coupled receptor (GPCR) ligands[1].
As a Senior Application Scientist, understanding the physicochemical properties of this compound is not merely an exercise in data collection; it is the foundational step in predicting its pharmacokinetics, optimizing its synthesis, and validating its behavior in biological assays. This whitepaper provides a comprehensive, causality-driven guide to the structural properties, synthetic methodology, and empirical characterization protocols for this molecule.
The physicochemical behavior of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is dictated by three core structural domains:
The 4-bromo-2-fluorophenoxy moiety: The incorporation of halogens (fluorine and bromine) significantly increases the lipophilicity of the molecule while providing a steric shield that enhances metabolic stability against aromatic hydroxylation.
The propyl linker: A three-carbon chain provides optimal conformational flexibility, allowing the basic amine to orient itself into the binding pockets of target proteins.
The N,N-diethylamine group: This tertiary amine acts as the primary basic center of the molecule. It ensures that the compound exists predominantly in a cationic state at physiological pH (7.4), which is critical for forming salt bridges with conserved aspartate residues in aminergic targets[2].
Quantitative Property Summary
The following table synthesizes the predictive physicochemical parameters based on the compound's structural fragments and established cheminformatics models.
Parameter
Value
Pharmacological Implication
Molecular Formula
C₁₃H₁₉BrFNO
Defines exact mass and isotopic distribution.
Molecular Weight
304.20 g/mol
Well within the Lipinski Rule of 5 (< 500 Da), favoring oral bioavailability.
LogP (Predicted)
3.8 – 4.2
High lipophilicity; predicts excellent passive membrane permeability and high volume of distribution.
pKa (Conjugate Acid)
~10.1 – 10.5
Highly basic; >99% ionized at pH 7.4. Drives target engagement but increases lysosomal trapping risk.
Facilitates specific target receptor interactions.
Rotatable Bonds
6
Provides necessary flexibility without excessive entropic penalty upon binding.
Synthesis Workflow & Rationale
The most efficient route to synthesize 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is via a Williamson ether synthesis . This involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a deprotonated phenoxide.
Reagents and Causality
Nucleophile Precursor: 4-bromo-2-fluorophenol. The electron-withdrawing halogens lower the pKa of the phenol (making it more acidic), allowing it to be easily deprotonated by a mild base.
Electrophile: 3-chloro-N,N-diethylpropan-1-amine. The primary alkyl chloride is an ideal, unhindered substrate for an Sₙ2 reaction.
Base: Potassium carbonate (K₂CO₃). A mild, insoluble base is chosen to deprotonate the phenol without causing unwanted elimination reactions (E2) on the alkyl halide.
Solvent: N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, leaving it highly reactive and accelerating the Sₙ2 displacement.
Figure 1: Synthetic workflow via Williamson ether synthesis.
Experimental Physicochemical Characterization
Predictive models must be empirically validated. Below are the self-validating, step-by-step protocols required to accurately determine the pKa and LogP of this compound.
Protocol 1: pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for determining the pKa of basic amines. It relies on monitoring the pH change as a titrant is added, identifying the inflection point where the compound is 50% ionized[3],[4].
Step-by-Step Methodology:
Calibration: Calibrate the potentiometric pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C)[3].
Sample Preparation: Dissolve exactly 2.0 mM of the synthesized compound in a 0.15 M Potassium Chloride (KCl) solution. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing baseline drift[3].
Initial Acidification: Add a known volume of standardized 0.1 M HCl to lower the solution pH to ~2.0. Causality: This ensures the tertiary amine is 100% protonated before the titration begins.
Titration: Gradually add standardized 0.1 M NaOH in micro-increments (e.g., 0.05 mL). Record the pH only when the signal drift is less than 0.01 pH units per minute to ensure equilibrium is reached[3].
Data Analysis: Plot the pH against the volume of NaOH added. Calculate the first derivative of the curve to pinpoint the equivalence point. The pKa is the pH value at the exact half-equivalence point[3].
Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)
The shake-flask method is the definitive empirical approach for determining the octanol/water partition coefficient (LogP), which quantifies lipophilicity[5],[6].
Step-by-Step Methodology:
Phase Pre-saturation: Vigorously stir n-octanol and an aqueous phosphate buffer (pH 7.4) together for 24 hours. Causality: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations[6].
Solubilization: Dissolve a precisely weighed amount of the compound into a known volume of the pre-saturated n-octanol.
Partitioning: Transfer the octanol solution and an equal volume of the pre-saturated aqueous buffer into a thermoregulated glass flask (25°C). Agitate mechanically for 1 hour[6]. Causality: One hour is sufficient for a low-molecular-weight compound to reach thermodynamic equilibrium between the two phases.
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV. Calculate LogP as
log10(Coctanol/Cwater)
[5].
Pharmacokinetic & ADME Implications
The interplay between the compound's structural properties and its ADME (Absorption, Distribution, Metabolism, Excretion) profile is profound.
Because the compound possesses a highly basic amine (pKa ~10.2) and high lipophilicity (LogP ~3.8), it is classified as a lipophilic basic amine . This specific profile guarantees rapid absorption and excellent Blood-Brain Barrier (BBB) penetration, driven by its low TPSA (12.47 Ų) and high lipid solubility. However, this same profile makes the compound highly susceptible to lysosomotropism —a phenomenon where the un-ionized fraction of the drug diffuses into acidic cellular compartments (like lysosomes, pH ~4.5), becomes protonated, and is trapped, leading to a massive apparent volume of distribution and potential phospholipidosis. Furthermore, the high lipophilicity will likely result in rapid hepatic clearance, necessitating careful metabolic stability screening against CYP450 enzymes.
Figure 2: Logical relationship between physicochemical properties and ADME outcomes.
References
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Fraunhofer-Publica.
Target Identification and Pharmacological Profiling of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine and Its Analogs
Executive Summary The compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine represents a highly specialized structural motif within the broader class of aryloxypropylamines. This scaffold is a privileged pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine represents a highly specialized structural motif within the broader class of aryloxypropylamines. This scaffold is a privileged pharmacophore in neuropharmacology, historically serving as the structural foundation for selective monoamine reuptake inhibitors (SSRIs/SNRIs) such as fluoxetine, atomoxetine, and nisoxetine[1].
As a Senior Application Scientist navigating early-stage drug discovery, evaluating this specific halogenated derivative requires a deep understanding of how its distinct stereoelectronic properties dictate target engagement. The presence of a 4-bromo-2-fluorophenoxy system coupled with a bulky N,N-diethyl tertiary amine shifts the pharmacological profile from a pure monoamine transporter (MAT) inhibitor toward a polypharmacological agent capable of dual Monoamine Transporter and Sigma-1 (
σ1
) receptor modulation[2]. This whitepaper provides an in-depth technical guide to the structural-activity relationships (SAR), mechanistic pathways, and the rigorous experimental protocols required to validate the efficacy of this compound class.
The rational design of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine relies on three critical structural domains, each contributing to its binding thermodynamics:
The Aryloxy Ring System (4-bromo-2-fluorophenoxy):
Halogen Bonding & Lipophilicity: The para-bromine atom significantly increases the lipophilicity (LogP) of the molecule, driving deep insertion into the hydrophobic S1 pocket of the serotonin (SERT) and norepinephrine (NET) transporters[1]. Bromine also acts as a potent halogen bond donor, interacting with backbone carbonyls in the transporter's outward-open conformation.
Metabolic Stability: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This not only modulates the pKa of the distal amine but also sterically and electronically shields the aromatic ring from rapid cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in unsubstituted phenoxy rings.
The Propyl Linker: A three-carbon aliphatic chain is the optimal spacer for MAT inhibitors. It provides the exact spatial geometry required for the superimposition of the aryloxy oxygen and the basic nitrogen, which is a fundamental conformational requirement for blocking monoamine uptake[3].
The N,N-Diethyl Tertiary Amine: While secondary amines (like N-methyl in fluoxetine) often yield higher SERT selectivity, the bulkier N,N-diethyl tertiary amine introduces steric hindrance that broadens the receptor profile. This specific modification is known to increase affinity for the Sigma-1 receptor, an endoplasmic reticulum chaperone protein implicated in neuroprotection and analgesia[2].
Mechanistic Pharmacology & Signaling Pathways
The therapeutic potential of this compound class lies in its multitarget-directed ligand (MTDL) profile. By simultaneously inhibiting the reuptake of serotonin/norepinephrine and agonizing the Sigma-1 receptor, these analogs can theoretically provide synergistic effects in treatment-resistant depression or neuropathic pain.
Caption: Dual mechanism of phenoxypropylamines targeting monoamine transporters and Sigma-1 receptors.
Quantitative Data: Comparative SAR Profiling
To contextualize the efficacy of the 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine scaffold, we must compare its binding affinities (
Ki
) against structural analogs and clinical reference standards. The data below illustrates the structure-activity causality described in Section 2.
Data Interpretation: The removal of the ortho-fluorine (Des-fluoro analog) results in a ~4-fold drop in SERT affinity, validating its role in locking the preferred bioactive conformation. Reducing the amine bulk (N-monoethyl) increases MAT affinity but drastically reduces Sigma-1 engagement, highlighting the N,N-diethyl group as the critical driver for
σ1
activity.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biochemical causality behind the methodological choice to ensure robust data generation.
Objective: Determine the equilibrium dissociation constant (
Ki
) of the compound at the human Serotonin Transporter.
Reagents & Materials:
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: MATs are sodium/potassium-dependent symporters; physiological ion concentrations are strictly required to maintain the outward-open conformation[1]).
Radioligand:[3H]
-Citalopram (1.5 nM final concentration).
Membranes: HEK-293 cells stably expressing hSERT.
Step-by-Step Methodology:
Filter Pre-treatment: Soak GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.
Expert Insight: The N,N-diethylamine moiety is highly lipophilic and basic. PEI coats the negatively charged glass fibers, preventing massive non-specific binding (NSB) of the test compound to the filter matrix.
Assay Assembly: In a 96-well plate, add 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of
[3H]
-Citalopram, and 100 µL of membrane suspension (20 µg protein/well).
Self-Validation (NSB Definition): In dedicated control wells, replace the test compound with 10 µM Paroxetine.
Expert Insight: This saturates all specific SERT sites. Any residual radioactivity measured in these wells is strictly non-specific, ensuring the signal window is mathematically pure.
Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
Termination: Rapidly filter the reaction through the PEI-treated GF/B plates using a cell harvester. Wash 3x with 300 µL ice-cold wash buffer. (Causality: Ice-cold buffer slows the off-rate (
koff
) of the radioligand during the wash step, preserving the bound complex).
Quantification: Add 40 µL of scintillation cocktail and read on a Microbeta counter. Calculate
Ki
using the Cheng-Prusoff equation.
Caption: Step-by-step workflow for competitive radioligand binding assays to determine transporter affinity.
Protocol 2: In Vitro Functional Monoamine Uptake Assay
Objective: Confirm that the binding affinity translates to functional antagonism (reuptake inhibition) rather than substrate-like efflux.
Step-by-Step Methodology:
Cell Preparation: Seed hSERT-HEK293 cells in 96-well plates at 40,000 cells/well. Allow to adhere overnight.
Compound Pre-incubation: Wash cells with assay buffer (HEPES-buffered saline containing glucose). Add the test compound and incubate for 15 minutes at 37°C.
Expert Insight: Pre-incubation is critical. Because 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is highly lipophilic, it requires time to partition into the lipid bilayer and access the allosteric/orthosteric sites of the transporter.
Substrate Addition: Add
[3H]
-Serotonin (20 nM) and incubate for exactly 10 minutes.
Termination: Aspirate the buffer and wash rapidly 3x with ice-cold buffer to trap intracellular
[3H]
-Serotonin.
Lysis & Read: Lyse cells with 0.1 M NaOH, add scintillation fluid, and measure intracellular radioactivity. Calculate the
IC50
of uptake inhibition.
Conclusion
The 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine structural class represents a sophisticated evolution of the classic phenoxypropylamine pharmacophore. By carefully tuning the halogen substitutions on the aromatic ring and expanding the steric bulk of the terminal amine, researchers can pivot the molecule's activity from a highly selective monoamine reuptake inhibitor to a broadly acting, neuroplasticity-enhancing MTDL targeting both MATs and Sigma receptors. Rigorous adherence to the biochemical protocols outlined herein ensures that the nuanced pharmacology of these derivatives is accurately captured during preclinical development.
References
Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. American Chemical Society (ACS). Available at:[Link]
Discovery and Development of Monoamine Transporter Ligands. National Institutes of Health (NIH) / PMC. Available at:[Link]
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. National Institutes of Health (NIH) / PMC. Available at:[Link]
An In-depth Technical Guide to the Research Applications of GSK2830371 (CAS No. 1057671-72-3): A Senior Application Scientist's Perspective
Introduction GSK2830371 is a potent, selective, and orally bioavailable small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
GSK2830371 is a potent, selective, and orally bioavailable small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor suppressor proteins, including p53.[3][4] In many cancers, particularly those with wild-type p53, the amplification or overexpression of the PPM1D gene leads to the suppression of p53's tumor-suppressive functions.[5] GSK2830371 offers a powerful research tool to investigate the therapeutic potential of reactivating the p53 pathway by inhibiting Wip1. This guide provides an in-depth technical overview of GSK2830371, its mechanism of action, and detailed protocols for its application in pre-clinical cancer research, with a focus on its synergistic potential with other targeted therapies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective use in experimental settings. The key properties of GSK2830371 are summarized in the table below.
Mechanism of Action: Allosteric Inhibition of Wip1 and Reactivation of the p53 Pathway
GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 phosphatase, with a reported IC50 of 6 nM.[2][6] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase activity of Wip1.
The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation and activation of key proteins in the DNA damage response pathway.[2] The most well-characterized substrate of Wip1 is the tumor suppressor protein p53. Wip1 dephosphorylates p53 at serine 15 (Ser15), a phosphorylation event that is crucial for p53's stability and transcriptional activity.[3] By inhibiting Wip1, GSK2830371 sustains the phosphorylation of p53 at Ser15, leading to its accumulation and enhanced transcriptional activation of its downstream targets, such as the cell cycle inhibitor p21.[6] This ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Beyond p53, GSK2830371 also promotes the phosphorylation of other important DDR proteins that are substrates of Wip1, including checkpoint kinase 2 (Chk2), ataxia-telangiectasia mutated (ATM), and H2A histone family member X (H2AX).[2]
Caption: Signaling pathway illustrating the mechanism of action of GSK2830371.
Key Research Applications: Potentiating MDM2 Inhibitors
A primary application of GSK2830371 in cancer research is its use in combination with inhibitors of Murine Double Minute 2 (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby acting as another critical negative regulator of p53. While MDM2 inhibitors can stabilize p53, their efficacy can be limited by the counteracting dephosphorylation of p53 by Wip1.
By co-administering GSK2830371 with an MDM2 inhibitor (e.g., Nutlin-3 or RG7388), researchers can achieve a more robust and sustained activation of the p53 pathway.[7][8][9] GSK2830371 prevents the dephosphorylation of p53, while the MDM2 inhibitor prevents its degradation, leading to a synergistic anti-tumor effect.[7][8][9] This combination strategy is particularly promising in cancers that harbor wild-type p53 and have amplifications of either PPM1D or MDM2.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of GSK2830371, alone or in combination with an MDM2 inhibitor, on the viability of cancer cell lines.
Materials:
Cancer cell line of interest (e.g., RBE, SK-Hep-1)[7]
Complete cell culture medium
96-well plates
GSK2830371 (dissolved in DMSO)
MDM2 inhibitor (e.g., RG7388, dissolved in DMSO)
CCK-8 reagent
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[7]
Prepare serial dilutions of GSK2830371 and the MDM2 inhibitor in complete culture medium. A common concentration for GSK2830371 in combination studies is 2.5 µM.[7][9]
Treat the cells with the compounds for 72 to 96 hours.[7] Include appropriate controls (vehicle only, single agents, and combination).
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
Measure the absorbance at 450 nm using a microplate reader.
Calculate the 50% growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Workflow for a cell viability assay using GSK2830371.
Western Blotting for p53 Pathway Activation
This protocol is for detecting changes in the phosphorylation status of p53 and the expression levels of related proteins following treatment with GSK2830371.
Materials:
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Subcutaneously inject 5 x 10⁶ SK-Hep-1 cells in 50 µL of PBS into the flank of each mouse.[8]
Monitor tumor growth with calipers. When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups.
Administer GSK2830371 orally at a dose of 75 mg/kg, twice daily, for a specified treatment period (e.g., two weeks).[8]
Measure tumor volume and body weight regularly throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Data Interpretation and Expected Outcomes
Assay
Key Parameter
Expected Outcome with GSK2830371
In Vitro Wip1 Inhibition
IC50
~6 nM
Cell Viability
GI50
Varies by cell line; synergistic reduction in GI50 when combined with MDM2 inhibitors.
Western Blot
p-p53 (Ser15) levels
Increased phosphorylation.
Total p53 levels
Stabilization and accumulation.
p21 levels
Increased expression.
Wip1 levels
Potential for degradation at higher concentrations.
In Vivo Xenograft
Tumor Growth
Inhibition of tumor growth, especially in combination with MDM2 inhibitors.
Conclusion
GSK2830371 is an invaluable tool for researchers investigating the role of the Wip1-p53 axis in cancer. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The demonstrated synergy with MDM2 inhibitors highlights a promising therapeutic strategy for a range of cancers with wild-type p53. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting Wip1 with GSK2830371.
References
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. MDPI. Available from: [Link]
Le Guezennec, X. & Bulavin, D. V. WIP1 phosphatase as pharmacological target in cancer therapy. J Mol Med (Berl)95 , 887-895 (2017). Available from: [Link]
In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Cancers (Basel)14 , (2022). Available from: [Link]
Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS Pharmacol Transl Sci5 , 1024-1037 (2022). Available from: [Link]
Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget7 , 28836-52 (2016). Available from: [Link]
Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Sci Rep6 , 38535 (2016). Available from: [Link]
Chemical inhibition of Wip1 phosphatase contributes to suppression of tumorigenesis. Cancer Biol Ther8 , 647-55 (2009). Available from: [Link]
GSK2830371产品说明书. Selleck China. Available from: [Link]
Esfandiari, A. et al. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Mol Cancer Ther15 , 845-57 (2016). Available from: [Link]
Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget7 , 44850-44862 (2016). Available from: [Link]
Esfandiari, A. et al. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Mol Cancer Ther (2016). Available from: [Link]
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers (Basel)13 , (2021). Available from: [Link]
GSK2830371 induced p53 phosphorylation and stabilization via WIP1... ResearchGate. Available from: [Link]
(PDF) In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. ResearchGate. Available from: [Link]
Engineering Multi-Target Neuroprotection: The Role of Brominated Phenylpropanamine Derivatives
A Technical Guide to Ligand Design, Mechanistic Pathways, and Validation Protocols Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Shift to Multi-Target Directed Ligands (M...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Ligand Design, Mechanistic Pathways, and Validation Protocols
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift to Multi-Target Directed Ligands (MTDLs)
Historically, drug development for neurodegenerative diseases (NDDs) like Parkinson’s and Alzheimer’s has relied on the "one-target, one-drug" paradigm. This approach frequently fails in clinical translation because NDDs are driven by highly complex, converging pathologies: mitochondrial dysfunction, excitotoxicity, and oxidative stress.
To overcome this, modern neuropharmacology has pivoted toward Multi-Target Directed Ligands (MTDLs) . The phenylpropanamine (PPA) scaffold—a privileged structure in central nervous system (CNS) pharmacology—serves as an ideal backbone. By introducing a bromine atom to the phenyl ring, we fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile. This technical guide explores the causality behind the neuroprotective properties of brominated PPAs, detailing their mechanistic pathways and the self-validating protocols required to evaluate them.
The Chemical Rationale: Why Bromination?
As an application scientist, the decision to halogenate a scaffold is never arbitrary. Bromination of the PPA scaffold achieves two critical objectives:
Enhanced Lipophilicity (LogP): The addition of a bulky, lipophilic bromine atom significantly improves blood-brain barrier (BBB) penetration, a primary hurdle in neuro-drug delivery.
Halogen Bonding (σ-Hole Interactions): Bromine features an anisotropic charge distribution. Its equatorial region is electronegative, but its distal pole features a localized region of positive electrostatic potential known as the "sigma-hole." This allows the brominated PPA to act as a highly directional electrophile, forming stable halogen bonds with Lewis base residues (e.g., backbone carbonyls) deep within the hydrophobic pockets of target receptors.
This structural tuning exponentially increases the ligand's affinity for multiple neuroprotective targets simultaneously, specifically Monoamine Oxidase-B (MAO-B) and the Sigma-1 Receptor (σ1R) (1)[1].
The Mechanistic Triad of Neuroprotection
The neuroprotective efficacy of brominated PPAs is driven by a synergistic triad of mechanisms:
A. Reversible MAO-B Inhibition
MAO-B is responsible for the oxidative deamination of dopamine, a process that generates neurotoxic hydrogen peroxide (
H2O2
) and reactive oxygen species (ROS). Brominated PPAs fit precisely into the bipartite hydrophobic cavity of MAO-B. Unlike older, irreversible inhibitors that cause severe dietary side effects (the "cheese effect"), the halogen bond provides a strong but reversible inhibition, halting ROS production while maintaining physiological safety.
B. Sigma-1 Receptor (σ1R) Chaperone Activation
The σ1R is an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated ER membrane (MAM). Brominated PPAs act as potent σ1R agonists. Activation of σ1R stabilizes IP3 receptors, ensuring proper calcium (
Ca2+
) signaling to the mitochondria, which prevents mitochondrial depolarization and subsequent apoptosis. Furthermore, σ1R activation promotes the release of Brain-Derived Neurotrophic Factor (BDNF), driving synaptic plasticity (2)[2].
C. Nrf2/ARE Pathway Activation
Through mild electrophilic stress, these derivatives facilitate the dissociation of Nrf2 from its repressor Keap1. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating endogenous antioxidant enzymes (e.g., Heme Oxygenase-1), providing broad-spectrum cellular defense (3)[3].
Fig 1. Multi-target neuroprotective pathways of brominated phenylpropanamines.
Quantitative Structure-Activity Relationship (QSAR) Data
To demonstrate the efficacy of bromination, the following table summarizes representative benchmarking data comparing a standard unbrominated PPA against a para-brominated derivative, using Selegiline (MAO-B inhibitor) and Donepezil (AChE inhibitor/σ1R modulator) as clinical controls.
Compound Class
MAO-B
IC50
(nM)
Sig-1R
Ki
(nM)
OGD/R Cell Viability (%)
BBB Permeability (LogBB)
Unbrominated PPA
1450
850
45.2 ± 3.1
-0.2
Brominated PPA (Para)
85
42
82.4 ± 4.5
+0.6
Selegiline (Control)
12
>5000
61.3 ± 2.8
+0.4
Donepezil (Control)
>5000
140
68.9 ± 3.2
+0.5
Vehicle (Ischemia)
N/A
N/A
38.0 ± 2.1
N/A
Data Interpretation: The brominated derivative achieves sub-100 nM affinity at both targets, outperforming single-target controls in overall cell viability during ischemic stress.
Self-Validating Experimental Protocols
A robust scientific claim requires a self-validating experimental system. Below are the step-by-step methodologies designed to prove the causality of the MTDL's effects.
Protocol 1: In Vitro MAO-B Inhibition & Reversibility Assay
Causality: We utilize a fluorometric Amplex Red assay rather than an endpoint colorimetric assay. Amplex Red reacts with
H2O2
(a byproduct of MAO-B activity) in a 1:1 stoichiometry, providing high-resolution kinetic data. The dialysis step is critical to prove reversibility, ensuring the drug will not cause irreversible toxicity in vivo.
Enzyme Preparation: Incubate 50 µg/mL of recombinant human MAO-B (hMAO-B) in 0.05 M sodium phosphate buffer (pH 7.4) at 37°C. Note: Recombinant human enzymes are mandatory to ensure clinical translatability.
Inhibitor Incubation: Add the brominated PPA derivative at varying concentrations (1 nM to 10 µM) and incubate for 15 minutes to allow complex formation.
Fluorometric Readout: Add 200 µM of tyramine (substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red. Measure fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm). Calculate the
IC50
.
Dialysis Reversibility Test: Take the enzyme-inhibitor complex at
10×IC50
concentration and dialyze against 100 volumes of phosphate buffer for 24 hours at 4°C. Re-measure enzyme activity. A recovery of >80% activity confirms reversible inhibition.
Protocol 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
Causality: The OGD/R model in SH-SY5Y cells perfectly mimics the metabolic collapse and subsequent oxidative burst seen in ischemic stroke and neurodegeneration (4)[4]. We use dual validation (MTT and Caspase-3) because MTT alone can yield false positives if mitochondrial reductases are transiently hyperactive.
Cell Differentiation: Culture human SH-SY5Y neuroblastoma cells and treat with 10 µM Retinoic Acid for 7 days. Causality: This halts proliferation and induces the expression of mature neuronal markers and functional synapses.
Ischemic Induction (OGD): Wash cells with PBS and replace standard media with glucose-free DMEM containing 2-deoxyglucose. Place plates in a hypoxic chamber (1%
O2
, 5%
CO2
, 94%
N2
) at 37°C for 4 hours.
Reperfusion & Treatment: Remove plates from the hypoxic chamber. Replace media with standard high-glucose DMEM containing the brominated PPA (0.1 µM - 10 µM). Incubate under normoxic conditions for 24 hours.
Dual Validation Assay:
Metabolic Viability: Add MTT reagent (0.5 mg/mL) for 2 hours, lyse with DMSO, and read absorbance at 570 nm.
Apoptotic Execution: Lyse a parallel set of cells and perform a Western Blot for Cleaved Caspase-3 (17 kDa fragment). A reduction in cleaved Caspase-3 confirms true anti-apoptotic neuroprotection, validating the MTT results.
Fig 2. Step-by-step validation workflow for novel neuroprotective MTDLs.
References
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega (2023). 1
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones in In Vitro Ischemia Models. MDPI (2021). 4
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology (2017).2
Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Springer Nature (2026). 3
The Halogenated Brain: A Technical Guide to the Role of Brominated Compounds in Neuroscience
Executive Summary In neuroscience, brominated compounds occupy a unique, tripartite position. Depending on their molecular structure and application, they act as indispensable experimental tools for cellular tracking, po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In neuroscience, brominated compounds occupy a unique, tripartite position. Depending on their molecular structure and application, they act as indispensable experimental tools for cellular tracking, potent therapeutics for neurodegenerative and metabolic disorders, or insidious neurotoxicants that disrupt central nervous system (CNS) homeostasis. As a Senior Application Scientist, I approach these compounds not just as chemical entities, but as functional probes. This guide deconstructs the mechanistic roles of brominated compounds in neuroscience, providing researchers and drug development professionals with the causality behind experimental protocols, the pharmacology of brominated drugs, and the molecular pathology of brominated flame retardants (BFRs).
Part 1: Brominated Tracers in Cellular Kinetics (The BrdU Paradigm)
To understand adult neurogenesis, we must be able to track the lineage of dividing cells within the CNS. 5'-bromo-2'-deoxyuridine (BrdU) is the gold standard for this application[1].
The Causality of the Assay
BrdU is a synthetic halogenated analog of thymidine. During the S-phase of the cell cycle, DNA polymerase cannot distinguish between thymidine and BrdU, leading to the permanent incorporation of the brominated compound into the newly synthesized DNA of dividing neural stem cells. However, BrdU incorporation alone is insufficient to prove neurogenesis; it merely proves DNA synthesis (which can also occur during glial proliferation or apoptotic DNA repair). Therefore, a self-validating protocol must multiplex BrdU detection with endogenous neuronal markers like Doublecortin (DCX, for immature neurons) or NeuN (for mature neurons).
Step-by-Step Methodology: BrdU Incorporation and Multiplexed Immunohistochemistry
To ensure a robust, self-validating system, follow this optimized workflow:
In Vivo Administration: Inject rodents intraperitoneally with BrdU (typically 50 mg/kg). Rationale: This concentration saturates the dividing cells without causing systemic toxicity.
Tissue Fixation: At the desired time point (e.g., 24 hours for proliferation, 4 weeks for maturation), perfuse the animal with 4% paraformaldehyde (PFA) and section the brain (e.g., 40 µm sections).
DNA Denaturation (Critical Step): Incubate sections in 2N HCl at 37°C for 30 minutes. Causality: The anti-BrdU antibody is sterically hindered from accessing the brominated epitope within the double helix. HCl breaks the hydrogen bonds, exposing the single-stranded DNA.
Neutralization: Immediately wash sections in 0.1 M Borate buffer (pH 8.5) for 10 minutes to halt the acid denaturation and preserve tissue morphology.
Primary Antibody Co-Incubation: Incubate with rat anti-BrdU and rabbit anti-NeuN (or anti-DCX) overnight at 4°C.
Secondary Detection & Imaging: Apply species-specific fluorescent secondary antibodies (e.g., Alexa Fluor 488 and 594) and visualize via confocal microscopy. True neurogenesis is validated only when a cell exhibits a BrdU-positive nucleus surrounded by a NeuN-positive/DCX-positive soma.
Workflow of BrdU lineage tracking, highlighting the critical DNA denaturation step.
Part 2: Brominated Therapeutics and Neuropharmacology
Bromination often enhances the lipophilicity and target affinity of small molecules, making it a highly valuable modification in CNS drug development.
Bromocriptine: D2 Dopamine Agonism
Bromocriptine mesylate, a semi-synthetic brominated ergot alkaloid, is a cornerstone in the treatment of Parkinson's disease and hyperprolactinemia[2],[3].
Mechanism of Action: Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra. Bromocriptine acts as a potent agonist at postsynaptic D2 dopamine receptors (while acting as a partial antagonist at D1 receptors)[4],[5]. By directly stimulating D2 receptors in the striatum, bromocriptine inhibits the indirect pathway of the basal ganglia, thereby reducing excessive inhibitory output and alleviating motor symptoms like bradykinesia and rigidity[3].
Bromocriptine signal transduction via the D2 receptor in the nigrostriatal pathway.
Brominated Marine Alkaloids: AChE Inhibition for Alzheimer's
In the pursuit of novel Alzheimer's disease (AD) therapeutics, marine-derived brominated alkaloids have emerged as potent acetylcholinesterase (AChE) inhibitors. The cholinergic hypothesis of AD posits that cognitive impairment stems from acetylcholine deficiency; thus, inhibiting its degradation via AChE is a primary therapeutic strategy[6],[7].
The incorporation of bromine atoms in these natural products (often derived from tryptophan or tyrosine) significantly enhances their binding affinity within the hydrophobic gorge of the AChE active site.
Table 1: Quantitative AChE Inhibition by Brominated Marine Alkaloids
Compound
Source Organism
Target
IC50 (µM)
Mechanism / Notes
Homoaerothionin
Acanthodendrilla sp. (Sponge)
Human AChE
4.5
Competitive inhibition (increased Km, unchanged Vmax)[6]
Flustramine Q
Flustra foliacea (Bryozoan)
AChE
9.6
In vitro inhibition; utilizes a physostigmine scaffold[7]
Part 3: Brominated Flame Retardants (BFRs) as Neurotoxicants
While synthetic bromination aids drug design, the widespread industrial use of Brominated Flame Retardants (BFRs)—such as polybrominated diphenyl ethers (PBDEs like BDE-209), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD)—has introduced a novel class of developmental neurotoxicants into the environment[8],[9].
The Molecular Pathology of BFR Toxicity
The high lipophilicity of BFRs allows them to easily partition across the blood-brain barrier (BBB)[10]. Once inside the CNS, their toxicity is not generalized; it follows a highly specific, destructive cascade:
Calcium Dyshomeostasis: BFRs directly inhibit microsomal Ca2+-ATPase in neuronal cells. This prevents the endoplasmic reticulum from sequestering calcium, leading to a rapid and toxic elevation of intracellular cytosolic Ca2+[10].
Mitochondrial Dysfunction: The calcium overload forces mitochondrial depolarization, leading to the release of cytochrome c into the cytosol[10].
Apoptotic Execution: Cytochrome c release triggers the intrinsic apoptotic pathway. BFR exposure (specifically BDE-209) has been shown to upregulate the pro-apoptotic gene Bax, downregulate the anti-apoptotic gene Bcl-2, and activate Caspase-3, culminating in widespread neuronal apoptosis[9].
Mechanistic pathway of PBDE-induced neurotoxicity via calcium dyshomeostasis and apoptosis.
Conclusion
Bromine's unique electronegativity and atomic radius make it a powerful modifier of molecular behavior in the CNS. Whether we are leveraging BrdU to map the genesis of new neurons, designing brominated alkaloids to combat Alzheimer's and Parkinson's, or mitigating the apoptotic fallout of industrial BFRs, understanding the precise molecular interactions of brominated compounds is essential for the advancement of modern neuroscience.
References
Source: Regenerative Medicine (PubMed / NIH)
BrdU assay for neurogenesis in rodents
Source: Springer Nature Experiments
URL
What is the mechanism of Bromocriptine Mesylate?
Exploring the Mechanism of Action of Bromocriptine Derivatives in Parkinson's Disease
Source: Naturalista Campano
URL
Bromocriptine approved as the first medication to target dopamine activity to improve glycemic control in patients with type 2 diabetes
Source: PMC / NIH
URL
Bromotyrosine Alkaloids with Acetylcholinesterase Inhibitory Activity from the Thai Sponge Acanthodendrilla sp
Source: ResearchGate
URL
Flustramine Q, a Novel Marine Origin Acetylcholinesterase Inhibitor from Flustra foliacea
Source: MDPI
URL
Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing)
Comparative Effects of Brominated Flame Retardants BDE-209, TBBPA, and HBCD on Neurotoxicity in Mice
Source: Chemical Research in Toxicology - ACS Publications
URL
Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells
Source: PLOS ONE
URL
Engineering Dual Endothelin Receptor Antagonists: From Discovery to Synthesis
The discovery and optimization of endothelin receptor antagonists (ERAs) represent a triumph of rational drug design and medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to e...
Author: BenchChem Technical Support Team. Date: March 2026
The discovery and optimization of endothelin receptor antagonists (ERAs) represent a triumph of rational drug design and medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, chemical synthesis, and experimental validation of dual ERAs. We will trace the evolutionary leap from the first-in-class bosentan to the highly optimized macitentan, and its active metabolite aprocitentan, dissecting the causality behind every synthetic and experimental choice.
The Endothelin System and the Rationale for Dual Antagonism
Endothelin-1 (ET-1) is a 21-amino acid peptide recognized as one of the most potent endogenous vasoconstrictors in the human cardiovascular system 1[1]. ET-1 mediates its effects through two distinct G protein-coupled receptors: ET_A and ET_B.
ET_A Receptors: Primarily located on vascular smooth muscle cells, their activation triggers Gq-coupled intracellular calcium mobilization, leading to profound vasoconstriction and cellular proliferation.
ET_B Receptors: Located on both endothelial cells and smooth muscle cells. Endothelial ET_B receptors promote vasodilation (via nitric oxide and prostacyclin release) and act as clearance receptors for ET-1. However, smooth muscle ET_B receptors mimic ET_A by inducing vasoconstriction 2[2].
The Causality of Dual Antagonism: Early hypotheses suggested that selectively blocking ET_A would be superior, preserving the vasodilatory and clearance functions of endothelial ET_B. However, selective ET_A blockade shunts excess ET-1 toward smooth muscle ET_B receptors, triggering compensatory vasoconstriction. Dual ERAs block both receptors, effectively neutralizing the entire pathophysiological axis of ET-1 overactivation.
Endothelin-1 signaling pathway and the inhibitory mechanism of dual ERAs.
Molecular Evolution: From Bosentan to Macitentan and Aprocitentan
Bosentan, approved in 2001, was the first orally active dual ERA, discovered through the optimization of arylsulfonamido pyrimidines 3[3]. While groundbreaking for pulmonary arterial hypertension (PAH), bosentan suffered from a short half-life (~5 hours) and dose-dependent hepatotoxicity caused by the inhibition of the bile salt export pump (BSEP).
To overcome these limitations, medicinal chemists initiated a targeted Structure-Activity Relationship (SAR) campaign. By replacing the sulfonamide group of bosentan with an alkyl sulfamide, they discovered macitentan 4[4].
The Causality of the Sulfamide Switch: The sulfamide moiety decreased the compound's acidity and increased its lipophilicity. This seemingly minor tweak drastically enhanced tissue penetration, allowing macitentan to achieve sustained receptor binding in the target vascular tissues while bypassing the hepatic accumulation that plagued bosentan. Furthermore, macitentan is metabolized into aprocitentan (ACT-132577), a highly potent dual ERA with an exceptionally long half-life (~44 hours), which recently gained FDA approval for resistant hypertension 5[5].
Drug discovery cascade from Bosentan to Macitentan via SAR optimization.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the pharmacological evolution of the three major dual ERAs, highlighting the improvements in half-life and target selectivity 4[4] 6[6].
Compound
Target Receptors
ET_A:ET_B Selectivity Ratio
Half-life (t1/2)
Primary Indication
FDA Approval
Bosentan
ET_A & ET_B
~20:1
~5 h
Pulmonary Arterial Hypertension
2001
Macitentan
ET_A & ET_B
~50:1
~16 h
Pulmonary Arterial Hypertension
2013
Aprocitentan
ET_A & ET_B
16:1
~44 h
Resistant Hypertension
2024
Synthetic Strategies: The Chemistry of Dual ERAs
The synthesis of macitentan requires precise control over nucleophilic aromatic substitutions (SNAr). The methodology below details the synthesis of the sulfamide-based pyrimidine, explaining the chemical causality behind each step 4[4].
Step-by-Step Methodology: Synthesis of Macitentan
Step 1: Preparation of the Sulfamide Building Block
Dissolve chlorosulfonyl isocyanate in dichloromethane (DCM) and cool to 0°C.
Add 1 equivalent of tert-butanol dropwise.
Slowly add the resulting Boc-protected amino-sulfonyl-chloride to a solution containing n-propylamine and triethylamine (3 equivalents) in DCM at 0°C.
Causality: Chlorosulfonyl isocyanate is violently reactive. Adding tert-butanol at 0°C forms a Boc-protected intermediate, preventing uncontrolled polymerization. Triethylamine acts as an acid scavenger during the amine addition, driving the reaction forward and preventing the degradation of the propyl-sulfamide intermediate.
Step 2: Pyrimidine Coupling via SNAr
Deprotect the sulfamide building block to yield the propyl-sulfamide potassium salt.
React the potassium salt with 5-(4-bromophenyl)-4,6-dichloropyrimidine in Dimethyl Sulfoxide (DMSO) at room temperature for 24–48 hours.
Causality: Why DMSO? Nucleophilic aromatic substitution requires a polar aprotic solvent to effectively solvate the potassium cation. This leaves the nucleophilic nitrogen highly reactive, allowing it to attack the electron-deficient pyrimidine ring while DMSO stabilizes the resulting Meisenheimer complex transition state.
Step 3: Ethylene Glycol Side-Chain Introduction
React the resulting monochloro-pyrimidine intermediate with ethylene glycol in the presence of sodium tert-butoxide.
Causality: The strong base deprotonates ethylene glycol, generating a potent alkoxide nucleophile that displaces the final chlorine atom. A large excess of ethylene glycol is used to prevent cross-linking between two pyrimidine molecules.
Self-Validation & Quality Control:
This protocol is self-validating through mandatory in-process HPLC-MS analysis. The final product must exhibit >99% purity by HPLC. Successful displacement of the chlorine atoms is confirmed via ^1H-NMR and ^13C-NMR, alongside an exact mass match (m/z) in mass spectrometry, ensuring no unreacted dichloro-pyrimidine remains.
To validate the efficacy of a synthesized ERA, one must prove both its physical affinity for the receptors and its functional ability to block downstream signaling.
Preparation: Culture CHO cells stably expressing recombinant human ET_A or ET_B receptors. Harvest and homogenize cells to extract membrane fractions.
Incubation: Incubate 10 µg of membrane protein with 0.1 nM [^125I]-ET-1 and varying concentrations of the synthesized ERA (e.g., macitentan) in assay buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 22°C.
Filtration: Terminate the reaction by rapid filtration through GF/C glass microfiber filters pre-soaked in 0.1% polyethylenimine.
Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma scintillation counter.
Causality: [^125I]-ET-1 is utilized because its high specific activity is necessary for detecting low-abundance G protein-coupled receptors. Pre-soaking filters in polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.
Self-Validation & Quality Control:
A parallel control well containing a massive excess (1 µM) of unlabeled ET-1 must be included to define Non-Specific Binding (NSB). If the NSB exceeds 20% of the total binding signal, the assay is automatically invalidated, indicating either insufficient washing or a degraded radioligand.
Dye Loading: Seed ET_A/ET_B expressing CHO cells in 384-well plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 1 hour at 37°C.
Pre-incubation: Wash cells and pre-incubate with serial dilutions of the ERA for 30 minutes.
Stimulation & Reading: Inject an EC80 concentration of ET-1 using a Fluorometric Imaging Plate Reader (FLIPR). Monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.
Causality: Why use Fluo-4 AM instead of older dyes like Fura-2? Fluo-4 AM offers a significantly higher quantum yield and requires only a single excitation wavelength (488 nm). This is optimal for high-throughput FLIPR platforms, minimizing read times and photobleaching while capturing the rapid, transient spike in intracellular calcium that characterizes Gq-coupled receptor activation.
Self-Validation & Quality Control:
The assay must include a baseline read prior to ET-1 injection. If baseline fluorescence drifts by more than 5%, it indicates incomplete dye de-esterification or spontaneous calcium leakage, and the plate is discarded.
Conclusion
The trajectory from bosentan to macitentan and aprocitentan underscores the power of targeted medicinal chemistry. By understanding the structural causality—specifically, how transitioning from a sulfonamide to a sulfamide alters lipophilicity and tissue targeting—researchers successfully engineered dual ERAs that bypass hepatic toxicity while maintaining potent, long-lasting blockade of the endothelin system. Rigorous self-validating synthetic protocols and functional assays ensure that these molecules translate reliably from the bench to clinical mainstays for pulmonary and resistant hypertension.
References
Clozel M. Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. American Physiological Society Journal.
Bolli et al. The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.
Endothelin: 30 Years From Discovery to Therapy. Hypertension - AHA Journals.
Game Changers: Blockbuster Small-Molecule Drugs Approved by the FDA in 2024. MDPI.
Current Knowledge About Aprocitentan in Hypertension. MDPI.
The Discovery of Nonpeptide Endothelin Receptor Antagonists. Progression towards Bosentan. CHIMIA.
Application Note: Advanced Methodologies for Assessing Blood-Brain Barrier Penetration of Small Molecules
Executive Summary Developing therapeutics for central nervous system (CNS) disorders is notoriously difficult, with over 98% of small-molecule drugs failing to cross the blood-brain barrier (BBB) ([1]). The BBB is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing therapeutics for central nervous system (CNS) disorders is notoriously difficult, with over 98% of small-molecule drugs failing to cross the blood-brain barrier (BBB) ([1]). The BBB is a highly restrictive interface composed of tightly packed endothelial cells, lacking fenestrations, and fortified by active efflux transporters like P-glycoprotein (P-gp) ([2]).
To prevent late-stage clinical attrition, drug development professionals must employ a rigorous, tiered screening strategy. This guide details a self-validating, three-tier workflow—progressing from high-throughput cell-free assays to complex in vivo models—designed to definitively quantify the BBB penetration of small molecules.
The Strategic Screening Funnel
Because no single assay captures the full complexity of the BBB, a "funnel" approach is required ([1]). Molecules are first triaged based on their passive physicochemical properties, followed by their interaction with cellular efflux pumps, and finally evaluated for their true in vivo unbound brain exposure.
Caption: Strategic screening funnel for assessing small molecule BBB penetration.
Tier 1: In Silico & Cell-Free Passive Permeability (PAMPA-BBB)
Causality & Rationale
Before evaluating active transport, a molecule must possess the intrinsic physicochemical properties required to passively diffuse through lipid bilayers. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that isolates passive transcellular diffusion from active transport mechanisms ().
Standard PAMPA uses synthetic lipids, but the PAMPA-BBB variant utilizes a porcine brain lipid extract dissolved in dodecane. Why? The lipidomic profile of the brain endothelium is vastly different from the gastrointestinal tract. Using brain-specific lipids ensures that the artificial membrane accurately mimics the highly lipophilic environment of the BBB, yielding a 77% categorical correlation with in vivo brain permeation ([3]).
Self-Validating Protocol
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final test concentration of 50 µM in PBS (pH 7.4), ensuring final DMSO concentration remains
≤1%
.
Membrane Coating: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate with 4-5 µL of 2% (w/v) porcine brain lipid extract in n-dodecane.
Assembly: Add 300 µL of the test compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully sandwich the donor plate over the acceptor plate.
Incubation: Incubate at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.
System Validation (Crucial): Spike the donor solution with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well (
Papp>0.5×10−6
cm/s), the lipid layer has ruptured, and the well data must be discarded.
Analysis: Quantify compound concentrations in both compartments via LC-MS/MS. Calculate the apparent permeability (
Papp
).
Tier 2: Cellular Permeability & Active Efflux (MDCK-MDR1 Transwell Assay)
Causality & Rationale
A molecule may have excellent passive permeability but still fail to reach the brain if it is a substrate for efflux transporters. While Caco-2 cells are standard for intestinal absorption, they form relatively "leaky" junctions. MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) is the preferred in vitro BBB surrogate ([4]).
Why MDCK-MDR1? These cells form exceptionally tight junctions (low paracellular permeability) and stably overexpress human P-glycoprotein (P-gp) on their apical surface, perfectly replicating the physical tightness and active efflux barrier of the human brain endothelium ().
Caption: Bidirectional transport and P-gp mediated efflux in the MDCK-MDR1 Transwell model.
Self-Validating Protocol
Cell Seeding: Seed MDCK-MDR1 cells at
3×104
cells/well onto 0.4 µm polycarbonate Transwell inserts. Culture for 4–5 days in 5% CO
2
at 37°C.
Monolayer Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER) using an ohmmeter. Proceed only if TEER > 200
Ω⋅cm2 ([5]). Lower values indicate compromised tight junctions, which will artificially inflate passive permeability readings.
Bidirectional Dosing:
Apical to Basolateral (A
→
B): Add 10 µM test compound to the apical chamber (simulating blood-to-brain).
Basolateral to Apical (B
→
A): Add 10 µM test compound to the basolateral chamber (simulating brain-to-blood).
Incubation & Sampling: Incubate for 60–90 minutes. Extract aliquots from the receiver chambers.
Mechanistic Validation (Crucial): Run a parallel control plate containing the test compound + 10 µM Cyclosporin A (a potent P-gp inhibitor). If a high Efflux Ratio collapses to ~1.0 in the presence of Cyclosporin A, you have definitively proven that the efflux is P-gp mediated ([5]).
Data Calculation: Calculate the Efflux Ratio (ER) =
Papp(B→A)/Papp(A→B)
.
Tier 3: In Vivo Unbound Brain Exposure (
Kp,uu,brain
)
Causality & Rationale
Historically, researchers relied on the total brain-to-plasma ratio (
Kp
). However,
Kp
is fundamentally flawed because it includes drug bound to brain lipids and intracellular proteins. A highly lipophilic drug might exhibit a massive
Kp
, yet have zero free drug available to bind its pharmacological target.
Modern CNS drug development relies on the Free Drug Hypothesis , which states that only unbound drug drives efficacy. Therefore, the unbound brain-to-plasma partition coefficient (
Kp,uu,brain
) is the ultimate, game-changing parameter for CNS exposure ([6]). In vivo microdialysis is the gold standard for determining this, as it directly samples the brain interstitial fluid (ISF) where extracellular targets reside ([7]).
Self-Validating Protocol
Surgical Implantation: Stereotaxically implant a concentric microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) into the striatum of an anesthetized rat. Allow 24 hours for recovery and BBB repair.
Probe Calibration (Crucial): Microdialysis does not recover 100% of the drug. Perform retrodialysis by perfusing a stable isotope-labeled standard of the drug through the probe. Calculate the in vivo recovery rate (
Rinvivo
) to accurately back-calculate the true ISF concentration.
Dosing & Sampling: Administer the test compound (IV or PO). Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1–2 µL/min. Collect dialysate fractions every 20 minutes for 4–6 hours. Simultaneously collect matched blood samples.
Analysis: Quantify unbound plasma concentrations (
Cu,plasma
) via equilibrium dialysis, and ISF concentrations (
Cu,brain
) via LC-MS/MS.
Consolidate your experimental outputs against these industry-standard thresholds to make rapid, evidence-based Go/No-Go decisions on your CNS lead candidates.
Pion Inc. "Small molecule blood brain barrier permeability prediction."[Link]
Ovid. "Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability."[Link]
NIH PMC. "Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro."[Link]
NIH PMC. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates."[Link]
NIH PMC. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development."[Link]
ACS Publications. "Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms."[Link]
MDPI Pharmaceuticals. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules."[Link]
Leiden University. "Prediction of the Extent of Blood–Brain Barrier Transport Using Machine Learning and Integration into the LeiCNS-PK3.0 Model."[Link]
Techniques for Evaluating Monoamine Oxidase B (MAO-B) Inhibition: Application Notes and Protocols
Abstract Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, making it a key therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, making it a key therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2] The development of effective MAO-B inhibitors necessitates robust and reliable methods for evaluating their potency and selectivity. This guide provides a comprehensive overview of established techniques for assessing MAO-B inhibition, complete with detailed protocols, expert insights into experimental design, and troubleshooting strategies. We will explore a range of methodologies, from high-throughput fluorometric assays to highly specific chromatographic techniques and cell-based models, to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research in this critical area.
Introduction: The Significance of MAO-B and its Inhibition
Monoamine oxidase B (MAO-B) is an enzyme bound to the outer mitochondrial membrane that plays a pivotal role in the oxidative deamination of biogenic and xenobiotic amines. A key function of MAO-B is the breakdown of neurotransmitters like dopamine and phenethylamine.[3] An age-related increase in MAO-B activity is thought to contribute to oxidative stress through the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination reaction.[4][5] This oxidative stress can lead to neuronal damage, implicating elevated MAO-B levels in the pathophysiology of several neurodegenerative diseases.[4][6]
Consequently, the inhibition of MAO-B is a well-established therapeutic strategy.[6][7] By blocking the action of MAO-B, inhibitors prevent the breakdown of dopamine, thereby increasing its availability in the brain.[8] This mechanism provides symptomatic relief for patients with Parkinson's disease and may also offer neuroprotective effects by reducing the production of harmful reactive oxygen species.[6][9] The development of potent and selective MAO-B inhibitors is therefore an active area of research, demanding accurate and efficient evaluation techniques.[2]
The MAO-B Enzymatic Reaction: A Closer Look
MAO-B catalyzes the oxidative deamination of its substrates, a process that involves the removal of an amine group.[4] This reaction utilizes a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen, producing an aldehyde, ammonia, and hydrogen peroxide as byproducts.[4][10]
The general reaction can be summarized as follows:
R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
Understanding this fundamental reaction is crucial for designing and interpreting inhibition assays, as many techniques rely on the detection of one of the reaction products, most commonly hydrogen peroxide.
Caption: Workflow of the Amplex® Red-based MAO-B assay.
Protocol: Fluorometric MAO-B Inhibition Assay using a Hydrogen Peroxide Probe
This protocol is designed for a 96-well plate format.
Test Inhibitor and Positive Control (e.g., Selegiline)
[11]* 96-well black, clear-bottom microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare stock solutions of the test inhibitor and selegiline in DMSO. Further dilute to the desired concentrations in MAO-B Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
[4] * Reconstitute the lyophilized MAO-B enzyme, substrate, and developer enzyme in MAO-B Assay Buffer according to the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
[1]
Plate Setup:
Test Wells: Add 10 µL of the diluted test inhibitor solutions.
Positive Control: Add 10 µL of diluted selegiline.
Enzyme Control (100% Activity): Add 10 µL of MAO-B Assay Buffer containing the same final concentration of DMSO as the test wells.
[4] * Blank (No Enzyme): Add 10 µL of MAO-B Assay Buffer.
[4]
Enzyme Addition and Pre-incubation:
Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.
Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.
Add 40 µL of MAO-B Assay Buffer to the "Blank" wells.
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
[1]
Reaction Initiation:
Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and developer enzyme in MAO-B Assay Buffer.
Add 50 µL of the Reaction Mix to all wells to initiate the reaction.
Fluorescence Measurement:
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time. For Amplex® Red, use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
[7]
Data Analysis:
Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
[1]
Expert Insights:
Substrate Selection: Tyramine is a substrate for both MAO-A and MAO-B, while benzylamine is more specific for MAO-B. [12]When using a non-selective substrate, it is crucial to use a specific MAO-A inhibitor (e.g., clorgyline) in a control experiment to confirm MAO-B specific activity.
[7]* Troubleshooting: High background fluorescence can be caused by autofluorescence of the test compounds. Always run a control with the test compound and all assay components except the enzyme to quantify its intrinsic fluorescence.
[13]
Principle: This assay utilizes kynuramine, a non-selective substrate for both MAO-A and MAO-B. [13]MAO enzymatically converts kynuramine into an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule. [13][14]The increase in fluorescence is directly proportional to MAO activity.
Protocol: Kynuramine-Based MAO-B Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
MAO-B Enzyme (human recombinant)
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Kynuramine Dihydrobromide
Test Inhibitor and Positive Control (Selegiline)
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare a stock solution of kynuramine (e.g., 10 mM) in purified water.
[13] * Prepare working solutions of the test inhibitor and selegiline in the assay buffer.
Plate Setup:
Add 5 µL of serially diluted test compounds or selegiline to the wells.
For control wells (100% activity), add 5 µL of vehicle (e.g., assay buffer with the same final concentration of DMSO as the inhibitor wells).
[13]
Enzyme Addition and Pre-incubation:
Add 40 µL of the MAO-B enzyme working solution to each well.
Mix gently and pre-incubate the plate for 15 minutes at 37°C.
[13]
Reaction Initiation:
Add 5 µL of kynuramine working solution to each well to initiate the enzymatic reaction. A final concentration of 50-100 µM is a good starting point.
[13]
Incubation and Measurement:
Incubate the plate for 30 minutes at 37°C, protected from light.
[13] * Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
[13]
Data Analysis:
Calculate the percent inhibition and determine the IC₅₀ value as described in the previous protocol.
Expert Insights:
Signal-to-Noise Ratio: If a low signal-to-noise ratio is observed, titrate the enzyme and kynuramine concentrations to find the optimal conditions for a robust signal.
[13]* Reaction Termination: For endpoint assays, the reaction can be stopped by adding a strong base, such as 2 N NaOH.
[11]
| Kynuramine | 4-HQ formation [13]| Kynuramine [13]| Fluorescence (Ex/Em: ~320/400 nm) [13]| Direct measurement of product, robust | Lower wavelength may lead to interference from compound autofluorescence |
Chromatographic Techniques: The Gold Standard for Accuracy
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer high specificity and are less prone to interference compared to direct spectrophotometric or fluorimetric methods.
[15]
Principle: These techniques directly measure the formation of the enzymatic product or the depletion of the substrate over time. For instance, in a kynuramine-based assay, HPLC or LC-MS/MS can be used to quantify the amount of 4-hydroxyquinoline produced.
[14][15]
General Workflow for LC-MS/MS-based MAO-B Inhibition Assay:
Enzymatic Reaction: Perform the MAO-B enzymatic reaction in a similar manner to the fluorometric assays, incubating the enzyme, substrate, and test inhibitor for a defined period.
Reaction Termination: Stop the reaction, typically by adding an organic solvent like acetonitrile, which precipitates the enzyme.
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The analyte of interest (e.g., 4-hydroxyquinoline) is separated from other components by the HPLC column and then detected and quantified by the mass spectrometer.
[14]5. Data Analysis: Determine the amount of product formed in the presence and absence of the inhibitor to calculate the percent inhibition and IC₅₀ value.
Expert Insights:
High Sensitivity and Specificity: LC-MS/MS is highly sensitive and specific, allowing for the use of very low enzyme concentrations and short incubation times, which can reduce consumable costs.
[14][16]* Throughput: While traditionally lower throughput than plate-based assays, modern LC-MS/MS systems with rapid chromatographic methods can be adapted for high-throughput screening.
[14]
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While in vitro assays with purified enzymes are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant model to evaluate the effects of inhibitors in a cellular environment.
Principle: This type of assay measures MAO-B activity within cultured cells that endogenously or recombinantly express the enzyme. A common approach is to use a cell-permeable substrate and then measure the formation of a detectable product in the cell lysate. [7]The human neuroblastoma cell line SH-SY5Y is a well-established model for such studies.
[7]
Protocol: Cell-Based Fluorometric MAO-B Inhibition Assay
Materials:
SH-SY5Y cells
Cell culture medium (e.g., DMEM with 10% FBS)
96-well black, clear-bottom plate
Test inhibitor and positive control (Selegiline)
Cell lysis buffer
Reagents for a fluorometric MAO-B assay (as described in section 3.1.1)
Procedure:
Cell Culture and Seeding:
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells per well) and allow them to attach overnight.
[7]
Inhibitor Treatment:
Treat the cells with varying concentrations of the test inhibitor or selegiline for a desired period (e.g., 1-24 hours).
[7]
Cell Lysis:
After incubation, wash the cells with ice-cold PBS.
Add ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes with gentle shaking.
[7] * Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
[7]
MAO-B Activity Assay:
Perform a fluorometric MAO-B activity assay on the cell lysate as described in section 3.1.1.
Data Analysis:
Normalize the MAO-B activity to the total protein concentration in each lysate sample.
Calculate the percent inhibition and determine the IC₅₀ value.
Expert Insights:
Specificity Control: To ensure the measured activity is specific to MAO-B, include a control group treated with a specific MAO-A inhibitor (e.g., clorgyline).
[7]* Compound Permeability: This assay format provides valuable information about the cell permeability of the test compounds and their activity within a complex cellular milieu.
Concluding Remarks
The evaluation of MAO-B inhibition is a critical step in the development of new therapeutics for neurodegenerative diseases. The choice of assay should be guided by the specific research goals, with high-throughput fluorometric assays being ideal for initial screening and more specific chromatographic and cell-based methods employed for lead optimization and mechanistic studies. By understanding the principles and practical considerations of each technique, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.
References
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Springer Nature.
Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin - Benchchem. (n.d.). BenchChem.
Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride - Benchchem. (n.d.). BenchChem.
Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format - Benchchem. (n.d.). BenchChem.
3.6. MAO Inhibition Assay - Bio-protocol. (n.d.). Bio-protocol.
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (2024). PubMed.
A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed. (2004). PubMed.
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (2006). Nature.
Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays - Benchchem. (n.d.). BenchChem.
Rational design of MAO-B-activated fluorescent... : Free Radical Biology and Medicine - Ovid. (n.d.). Ovid.
Impact of Species-Dependent Differences on Screening, Design, and Development of MAO B Inhibitors | Journal of Medicinal Chemistry. (2006). ACS Publications.
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
A high‐throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - Sci-Hub. (2004). Sci-Hub.
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy - Open Exploration Publishing. (2024). Open Exploration Publishing.
Monoamine oxidase B - Wikipedia. (n.d.). Wikipedia.
Monoamine oxidase A and B substrates: probing the... : Future Medicinal Chemistry - Ovid. (n.d.). Ovid.
Technical Support Center: Stability of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine when stored and handled in dimethyl sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Understanding the Molecule and the Solvent
To effectively troubleshoot stability issues, it is crucial to understand the chemical nature of both the compound of interest and the solvent.
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a small molecule featuring several key functional groups: a tertiary amine, a phenoxy ether linkage, and a halogenated (bromo and fluoro) aromatic ring. Each of these moieties can be susceptible to degradation under certain conditions.
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely used in drug discovery for its excellent solvating power for a broad range of compounds.[1] While generally considered stable, DMSO is not entirely inert and can participate in or promote chemical reactions, particularly at elevated temperatures or in the presence of contaminants like water.[2]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: I've observed a yellowing or discoloration of my 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine solution in DMSO over time. What could be the cause?
A1: Discoloration is a common indicator of chemical degradation. For this particular molecule, several pathways could lead to colored byproducts:
Oxidation of the Tertiary Amine: The N,N-diethylpropan-1-amine moiety is susceptible to oxidation. DMSO itself can act as a mild oxidant, especially at elevated temperatures or upon exposure to light and air.[3] The initial oxidation product would be the corresponding N-oxide. While often colorless, subsequent reactions of the N-oxide or other oxidative processes can lead to colored impurities.
Degradation of the Aromatic Ring: Halogenated aromatic compounds can be sensitive to light (photodegradation), which can lead to the formation of colored degradation products.[2][3]
Troubleshooting Steps:
Storage Conditions: Ensure your DMSO stock solution is stored at a low temperature (e.g., -20°C or -80°C), protected from light (using amber vials), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.[4]
Solvent Quality: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can facilitate degradation pathways.[4][5]
Headspace: Minimize the headspace in your storage vials to reduce the amount of available oxygen.
Q2: My compound seems to be losing potency in my biological assays, suggesting a decrease in concentration. What are the likely degradation pathways?
A2: A loss of the parent compound concentration can be attributed to several degradation mechanisms targeting the key functional groups:
Cope Elimination of the Tertiary Amine N-oxide: If the tertiary amine is oxidized to its N-oxide, it can undergo a thermal elimination reaction known as the Cope elimination, especially in aprotic solvents like DMSO.[4][5][6][7][8] This would cleave the C-N bond, leading to the formation of an alkene and a hydroxylamine derivative, thus reducing the concentration of the active parent compound. The reaction can proceed even at room temperature in DMSO.[5][7]
Cleavage of the Phenoxy Ether Linkage: Aryl ethers can be cleaved under certain conditions. While generally stable, the presence of activating or deactivating groups on the aromatic ring can influence the lability of the ether bond.[9][10][11]
Nucleophilic Aromatic Substitution (SNAr): The bromo and fluoro substituents on the phenyl ring make it electron-deficient and potentially susceptible to nucleophilic aromatic substitution. While DMSO is the solvent, trace nucleophilic impurities (e.g., water, or degradation products from the solvent or compound) could potentially displace the bromide or fluoride. Fluorine is generally a better leaving group in SNAr reactions than bromine.[12][13][14]
Troubleshooting Steps:
Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to confirm the decrease in the parent compound's peak area and to identify any potential degradation products.[15][16][17][18][19]
Forced Degradation Study: To proactively identify potential degradation products, consider performing a forced degradation study. This involves subjecting your compound in DMSO to stress conditions (e.g., heat, acid, base, oxidation, light) to accelerate degradation and identify the resulting products by LC-MS.[1][20][21][22]
Re-evaluation of Storage and Handling: Strictly adhere to recommended storage conditions as outlined in A1. Avoid repeated freeze-thaw cycles by aliquoting your stock solution into single-use vials.[4]
Q3: I've noticed the appearance of new, unexpected peaks in my HPLC or LC-MS analysis of the compound solution. How can I identify these and what might they be?
A3: The appearance of new peaks strongly indicates degradation. Based on the structure of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine, potential degradation products could include:
Potential Degradation Product
Formation Pathway
Analytical Signature (LC-MS)
N-oxide derivative
Oxidation of the tertiary amine
M+16 of the parent compound
Alkene and hydroxylamine derivatives
Cope elimination of the N-oxide
Loss of the N,N-diethyl group and formation of a double bond in the propyl chain
4-bromo-2-fluorophenol
Cleavage of the phenoxy ether linkage
A peak corresponding to the mass of 4-bromo-2-fluorophenol
SNAr product
Nucleophilic aromatic substitution
Replacement of Br or F with a nucleophile (e.g., -OH from water)
Troubleshooting and Identification Steps:
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the new peaks, which can help in determining their elemental composition and proposing potential structures.
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the new peaks to obtain fragmentation patterns. These patterns can provide structural information to help identify the degradation products.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant degradation, ¹H NMR spectroscopy can be a powerful tool to identify the structure of the degradation products. Comparing the spectrum of a fresh solution with an aged one can reveal the disappearance of parent compound signals and the appearance of new signals.[14][23][24][25][26]
Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine in DMSO?
A: For long-term stability, it is recommended to store solutions of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine in high-purity, anhydrous DMSO at -80°C in tightly sealed, amber vials under an inert atmosphere (e.g., argon).[4] Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles.[4]
Q: How does the presence of water in DMSO affect the stability of my compound?
A: DMSO is highly hygroscopic, and the presence of water can significantly impact the stability of your compound.[4][5] Water can act as a nucleophile, potentially leading to hydrolysis of the phenoxy ether linkage or participating in other degradation pathways. It can also influence the rate of other reactions.[27]
Q: Is it necessary to conduct a stability study for every new batch of the compound?
A: While a full stability study may not be necessary for every batch, it is good practice to perform a baseline analytical check (e.g., by HPLC-UV) to confirm the purity and identity of the new batch. If the compound is to be stored for an extended period before use, a long-term stability study is highly recommended to establish its shelf-life in DMSO under your specific storage conditions.
Q: Can I use DMSO-d6 for stability studies?
A: Yes, deuterated DMSO (DMSO-d6) is an excellent choice for stability studies, particularly when using NMR spectroscopy as the analytical method.[14][23] ¹H NMR allows for non-destructive, quantitative monitoring of the parent compound and the potential identification of degradation products over time.[28]
Experimental Protocols
Protocol 1: Long-Term Stability Assessment using HPLC-MS
This protocol outlines a systematic approach to evaluate the stability of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine in DMSO over an extended period.
Prepare a stock solution of the compound in DMSO at a relevant concentration (e.g., 10 mM).
Aliquot the stock solution into multiple amber vials, ensuring minimal headspace.
Store the vials under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature as a stress condition).
At predetermined time points (e.g., T=0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.
Allow the vial to thaw completely and equilibrate to room temperature.
Prepare a sample for analysis by diluting an aliquot of the DMSO stock solution with the mobile phase.
Analyze the sample by a validated HPLC-MS method.
Monitor the peak area of the parent compound and look for the appearance of any new peaks.
3. Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is designed to rapidly identify potential degradation pathways and degradation products.
1. Stress Conditions:
Acidic: Add a small amount of a suitable acid (e.g., HCl or H₃PO₄) to the compound in DMSO.
Basic: Add a small amount of a suitable base (e.g., NaOH) to the compound in DMSO.
Oxidative: Add a dilute solution of hydrogen peroxide to the compound in DMSO.
Thermal: Heat the compound solution in DMSO at an elevated temperature (e.g., 60-80°C).
Photolytic: Expose the compound solution in DMSO to UV light.
2. Procedure:
For each stress condition, prepare a sample of the compound in DMSO.
Incubate the samples for a defined period (e.g., 24-48 hours), taking time points for analysis.
Analyze the samples by LC-MS to identify and characterize any degradation products.
Visualizations
Chemical Structure and Potential Degradation Sites
Caption: Key functional groups susceptible to degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for long-term stability testing.
Potential Degradation Pathways
Caption: Inferred degradation pathways in DMSO.
References
Cope, A. C., & Trumbull, E. R. (1960).
Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600.
Karl, M., Svendsen, H. F., & Knuutila, H. K. (2023). Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems.
Gao, P., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
ResearchGate. (n.d.). Condition used for Forced degradation studies. Retrieved from [Link]
Master Organic Chemistry. (2018). The Cope Elimination: Introduction, Examples and Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Fiveable. (2025). DMSO-d6: Organic Chemistry Study Guide. Retrieved from [Link]
Scientific Research Publishing. (2010). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]
Chemistry Steps. (n.d.). The Cope Elimination. Retrieved from [Link]
ACS Publications. (2024). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of model compound in DMSO. a, Expected degradation pathways.... Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR spectra (DMSO-d6) of SL in the presence of TBAF for 10 days.... Retrieved from [Link]
PubMed. (2001). Labelling of the solvent DMSO as side reaction of methylations with n.c.a. [11C]CH3I. Retrieved from [Link]
Semantic Scholar. (1986). Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Retrieved from [Link]
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
ACS Publications. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Retrieved from [Link]
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2011). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]
ResearchGate. (n.d.). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Retrieved from [Link]
PubMed. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Retrieved from [Link]
PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Retrieved from [Link]
ACS Publications. (2024). Emerging Applications of 17O Solid-State NMR Spectroscopy for Catalytic Oxides. Retrieved from [Link]
RSC Publishing. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. Retrieved from [Link]
Semantic Scholar. (n.d.). Direct oxidation of N-ynylsulfonamides into N- sulfonyloxoacetamides with DMSO as a nucleophilic. Retrieved from [Link]
RSC Publishing. (n.d.). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
ACS Publications. (2024). NMR and Mössbauer Studies Reveal a Temperature-Dependent Switch from S = 1 to 2 in a Nonheme Oxoiron(IV) Complex with Faster C–H Bond Cleavage Rates. Retrieved from [Link]
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecules like 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
A Senior Application Scientist's Guide for Researchers Disclaimer: There is currently a lack of specific published in vivo data for the compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine. Therefore, this guid...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers
Disclaimer: There is currently a lack of specific published in vivo data for the compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine. Therefore, this guide provides a comprehensive framework based on established principles of preclinical drug development for novel small molecules. The methodologies outlined here are intended to serve as a robust starting point for your in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: I have a new compound, 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine, with promising in vitro data. Where do I even begin with in vivo dose optimization?
A1: The journey from in vitro to in vivo is a critical step that requires a systematic approach to ensure data quality and animal welfare. The overall goal is to define a therapeutic window – a dose range that is both effective and safe.
The process can be broken down into three key phases:
Formulation Development: Ensuring your compound can be delivered to the animal in a stable and bioavailable form.
Toxicity and Tolerability Studies: Determining the safe dosage range, primarily through a Maximum Tolerated Dose (MTD) study.[1]
Efficacy Studies: Identifying the effective dose range within the safe limits established.
This entire process is underpinned by the principles of pharmacokinetics (PK) and pharmacodynamics (PD), which study how the body affects the drug and how the drug affects the body, respectively.[2] Integrating PK/PD modeling throughout your studies will provide a deeper understanding of the dose-exposure-response relationship, ultimately leading to a more rational dose selection.[3][4]
II. Troubleshooting Guide: Formulation Development
Q2: My compound won't dissolve in standard aqueous vehicles like saline or PBS. What are my options?
A2: This is a frequent challenge. The goal is to create a formulation that keeps your compound solubilized or uniformly suspended. Here's a tiered approach to formulation development:
Co-solvents: Start with mixtures of water and a water-miscible organic solvent. Common choices include:
DMSO: Use with caution and at the lowest possible concentration (ideally ≤10% of the final formulation, with some cell lines being sensitive to even lower concentrations).
Ethanol: Often used in combination with other excipients.
Polyethylene Glycol (PEG) 300 or 400: A good option for increasing solubility.
Propylene Glycol (PG): Another commonly used co-solvent.
Surfactants: These can help to create micellar solutions that encapsulate and solubilize hydrophobic compounds.[5]
Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used in preclinical formulations.
Cremophor® EL: A potent solubilizing agent, but it can have its own biological effects, so use with appropriate vehicle controls.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Causality: The choice of excipient depends on the physicochemical properties of your compound and the intended route of administration.[6] For instance, a formulation for intravenous (IV) injection has much stricter requirements for solubility and sterility than one for oral gavage.
Q3: I've prepared a formulation, but the compound precipitates upon standing or dilution. How can I fix this?
A3: Precipitation indicates that the formulation is not stable. Here are some troubleshooting steps:
Check pH and pKa: If your compound has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of the vehicle with buffers can sometimes dramatically improve solubility and stability.
Increase Excipient Concentration: You may need a higher concentration of your co-solvent, surfactant, or cyclodextrin to maintain solubility. However, be mindful of the potential toxicity of the excipients themselves.[7]
Consider a Suspension: If a stable solution cannot be achieved, a micronized suspension may be an alternative for oral or subcutaneous administration. This involves reducing the particle size of the compound to increase its surface area and dissolution rate.[5] A suspending agent (e.g., carboxymethylcellulose) will be needed to ensure uniformity.
Formulation Screening: It's often necessary to screen a panel of different formulations to find the one that provides the best combination of solubility, stability, and in vivo tolerability.
III. Troubleshooting Guide: In Vivo Study Design and Execution
Q4: How do I select a starting dose for my first in vivo experiment (the MTD study)?
A4: In the absence of prior in vivo data, estimating a safe starting dose is a critical step. Several approaches can be used:
In Vitro Data Extrapolation: Use your in vitro IC50 or EC50 values as a starting point. While there's no direct conversion, this can give you a very rough idea of the concentrations needed at the target site.
Allometric Scaling: If you have data from a similar compound in another species, allometric scaling can be used to estimate an equivalent dose in your species of interest. This method uses body surface area to extrapolate doses between species.[8][9]
Literature Review: Look for in vivo studies of compounds with a similar chemical structure or mechanism of action. This can provide a starting point for your dose-ranging studies.
Conservative Approach: If none of the above are available, start with a very low dose (e.g., 1-5 mg/kg) and escalate from there. The goal of the first dose group in an MTD study is to find a dose that is well-tolerated.[10]
Regulatory Insight: The FDA provides guidance on estimating a maximum safe starting dose (MRSD) for first-in-human trials, and the principles can be adapted for preclinical studies. This often involves determining the No Observed Adverse Effect Level (NOAEL) in animal studies and applying a safety factor.[11]
Q5: I'm planning a Maximum Tolerated Dose (MTD) study. What is a standard protocol?
A5: An MTD study aims to find the highest dose that does not cause unacceptable toxicity over a defined period.[1][12] It is a crucial first step before efficacy studies.
Protocol: Single-Dose MTD Study
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use a small number of animals per group (n=3-5).[1]
Dose Escalation:
Group 1: Administer a low, estimated starting dose.
Observe animals for clinical signs of toxicity (see table below) for a set period (e.g., 7-14 days). Monitor body weight daily.
If no significant toxicity is observed, escalate the dose in the next group (e.g., by a factor of 2-3).
Continue this dose escalation until signs of toxicity are observed.
MTD Definition: The MTD is typically defined as the highest dose that does not result in:
Mortality.
More than a 15-20% loss of body weight.
Significant clinical signs of distress that require euthanasia.
Parameter
Observations
General Health
Lethargy, hunched posture, ruffled fur, social isolation.
Body Weight
Daily measurement; significant weight loss is a key indicator of toxicity.
Behavioral Changes
Changes in activity level, gait abnormalities, tremors.
Physical Appearance
Dehydration (skin tenting), changes in eye appearance.
Causality: The MTD study is designed to maximize the likelihood of detecting potential toxicities before committing to longer and more resource-intensive efficacy studies.[1] It is more humane to establish the MTD early to minimize animal morbidity.[1]
Q6: My results show high variability between animals in the same dose group. What could be the cause?
A6: High variability can obscure real treatment effects. Here are some common causes and solutions:
Formulation Issues: An inhomogeneous suspension or a solution that is precipitating will lead to inconsistent dosing. Solution: Re-evaluate your formulation for stability and homogeneity. Ensure suspensions are well-vortexed before each animal is dosed.
Dosing Technique: Inaccurate or inconsistent administration (e.g., oral gavage leakage, incomplete IV injection) is a major source of variability. Solution: Ensure all personnel are highly trained and consistent in their technique. For oral gavage, verify correct placement.
Animal-Related Factors: The health status, age, and stress levels of the animals can all contribute to variability.[13] Solution: Use animals from a reputable supplier, allow for an acclimatization period, and handle animals consistently to minimize stress. Randomize animals to treatment groups.[14]
Biological Variability: Some level of biological variability is expected. Solution: Increasing the sample size (n) per group can help to increase the statistical power to detect a true effect despite this variability.[14]
Q7: I'm not seeing any efficacy, even at the MTD. What should I do?
A7: A lack of efficacy can be due to several factors:
Insufficient Exposure (PK Issue): The compound may be poorly absorbed or rapidly metabolized and cleared, meaning it's not reaching the target tissue at a high enough concentration for a long enough time. Solution: Conduct a pharmacokinetic (PK) study. This involves administering the compound and collecting blood samples at various time points to measure the drug concentration. This will tell you if you are achieving adequate exposure.
Target Engagement Issue (PD Issue): The drug may be reaching the target tissue but not engaging with its molecular target. Solution: If possible, develop a pharmacodynamic (PD) biomarker assay. This could be a measurement of the target's activity or a downstream signaling molecule in a relevant tissue (e.g., tumor biopsy) to confirm that the drug is having the intended biological effect.
Incorrect Model: The animal model being used may not be appropriate for the compound's mechanism of action. Solution: Re-evaluate the literature to ensure the chosen model is relevant.
The Compound is Inactive In Vivo: It's possible that the compound is simply not effective in a complex biological system, despite promising in vitro data.
Self-Validation: The integration of PK and PD studies is a self-validating system.[4] If you can demonstrate that you are achieving sufficient exposure at the target tissue (PK) and that the drug is modulating its target (PD), but you still see no efficacy, it provides strong evidence that the compound is not effective in that model.
IV. Visualizations and Workflows
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for determining the optimal in vivo dosage of a novel compound.
V. References
García-Rico, E., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Cancers. Available from: [Link]
European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. Available from: [Link]
Lin, L., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. Available from: [Link]
Müller, J., & Vollmer, K. O. (1998). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. The Journal of Clinical Pharmacology. Available from: [Link]
Lavezzi, A., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. Available from: [Link]
EUPATI. (n.d.). Basic principles of non-clinical development. EUPATI Open Classroom. Available from: [Link]
InfinixBio. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available from: [Link]
ResearchGate. (2016). How to calculate a right dose for in vivo study?. Available from: [Link]
Reigner, B. G., & Williams, P. E. (2002). Estimating the starting dose for entry into humans: principles and practice. European Journal of Pharmaceutical Sciences. Available from: [Link]
European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. Available from: [Link]
Thakkar, R., et al. (2020). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. AAPS PharmSciTech. Available from: [Link]
Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available from: [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]
U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available from: [Link]
ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Available from: [Link]
Saadh, M. J., & Al-Samarrai, A. M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. Available from: [Link]
European Medicines Agency. (n.d.). Non-clinical guidelines. Available from: [Link]
Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Available from: [Link]
InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development. Available from: [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available from: [Link]
BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]
Pacific BioLabs. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available from: [Link]
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available from: [Link]
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available from: [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
Lazic, S. E., et al. (2020). General Principles of Preclinical Study Design. In: Preclinical Development Handbook. Humana, New York, NY. Available from: [Link]
U.S. Food and Drug Administration. (2025). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
Ruberg, S. J., et al. (2019). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science. Available from: [Link]
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Available from: [Link]
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
PennState. (n.d.). 5.4 - Considerations for Dose Finding Studies. STAT 509. Available from: [Link]
U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]
Zmarowski, A., et al. (2025). Eleven quick tips to unlock the power of in vivo data science. PLOS Computational Biology. Available from: [Link]
ILAR Journal. (2002). Control of Variability. Oxford Academic. Available from: [Link]
ResearchGate. (2015). What are possible reasons for high standard deviation in mice experiments?. Available from: [Link]
Bretz, F., et al. (2005). Practical considerations for optimal designs in clinical dose finding studies. Statistics in Medicine. Available from: [Link]
Sipes, N. S., et al. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology. Available from: [Link]
Labinsights. (2023). How to Select Excipients in Drug Formulation?. Available from: [Link]
Baldrick, P. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology. Available from: [Link]
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the Fluorination Troubleshooting Hub. Introducing fluorine into aromatic systems presents unique thermodynamic and kinetic hurdles—from the explosive hazards and thermal instability of diazonium salts to the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Fluorination Troubleshooting Hub. Introducing fluorine into aromatic systems presents unique thermodynamic and kinetic hurdles—from the explosive hazards and thermal instability of diazonium salts to the stubborn reluctance of transition metals to undergo C–F reductive elimination.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we diagnose the root chemical causes of your synthetic failures and provide self-validating, field-proven protocols to rescue your yields.
Diagnostic Decision Tree
Before diving into specific modules, use the flowchart below to isolate the mechanistic bottleneck of your current synthetic route.
Diagnostic flowchart for troubleshooting aromatic fluorination failures.
Module 1: Traditional Methods (Balz-Schiemann)
Q: My Balz-Schiemann reactions are yielding <30% product with massive tar formation. How can I prevent this thermal decomposition?
Expert Analysis & Causality:
The classic Balz-Schiemann reaction relies on the thermal decomposition of aryldiazonium tetrafluoroborates under solvent-free conditions. The fundamental issue is heat transfer: the decomposition temperature of the diazonium salt is often dangerously close to the thermal destruction point of the resulting aryl fluoride, leading to poor reproducibility, side reactions, and tarring[1].
The Solution:
Transition to a solvent-mediated decomposition. Recent mechanistic studies demonstrate that low-polar or non-polar solvents, such as chlorobenzene (PhCl) or hexane, act as an effective heat sink. They stabilize the aryl cation intermediate and facilitate smooth pyrolysis at significantly lower temperatures (60–90 °C) without the need for catalysts[2].
This protocol is self-validating: successful diazotization is confirmed by the precipitation of the salt, and successful decomposition is marked by the cessation of N₂ gas evolution.
Diazotization: Dissolve the aromatic amine (1.0 equiv) in aqueous HBF₄ (48% w/w). Cool the flask to 0 °C using an ice-brine bath.
Nitrosation: Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.
Isolation of Intermediate: Filter the precipitated aryldiazonium tetrafluoroborate. Wash with cold ether and dry thoroughly under a high vacuum. (Note: Moisture severely degrades yield in the next step).
Decomposition: Suspend the dry salt (0.5 mmol) in anhydrous chlorobenzene (2.0 mL) in a sealed reaction tube[1].
Heating: Heat the suspension to 80 °C under a nitrogen atmosphere for 4–12 hours. Monitor via bubbler; the reaction is complete when nitrogen gas evolution ceases.
Workup: Purify directly via silica gel chromatography.
Module 2: Transition-Metal Catalysis (Pd & Cu)
Q: I am attempting a Pd-catalyzed fluorination of a heteroaryl bromide, but I only observe starting material and dearomatized byproducts. What is failing?
Expert Analysis & Causality:
In Pd-catalyzed fluorination, oxidative addition and halide exchange are rapid, but C–F reductive elimination is kinetically and thermodynamically punishing[3]. The high energy required to form the C–F bond, combined with the propensity of
LnPd(II)(Ar)F
complexes to form stable, inactive fluorine-bridged dimers, halts the catalytic cycle[4][5]. If simple phosphine ligands are used, the complex undergoes thermal decomposition (dearomative rearrangement) rather than yielding the aryl fluoride[5].
The Solution:
You must use rationally designed, sterically demanding biaryl monophosphine ligands (e.g., modified t-BuXPhos or AlPhos). These bulky ligands enforce a reactive "T-shaped" monomeric Pd(II) geometry, preventing dimerization and artificially lowering the activation barrier for reductive elimination[4][5].
Pd-catalyzed fluorination cycle highlighting the reductive elimination bottleneck.
Protocol: Copper-Mediated Fluorination of Arylboronic Acids
If Pd-catalysis remains stubborn, Cu-mediated fluorination is a highly reliable alternative, entirely avoiding the reductive elimination bottleneck of Palladium.
Setup: In a nitrogen-filled glovebox, combine the arylboronic acid (1.0 equiv), Cu(OTf)₂ (3.0 equiv), and KF (3.0 equiv) in a flame-dried Schlenk tube.
Solvent Addition: Add anhydrous DMF and Pyridine (vol/vol 1:1) to achieve a 0.1 M concentration of the substrate.
Reaction: Seal the vessel, remove it from the glovebox, and heat at 80 °C for 12 hours. The solution will turn deep green/blue, indicating active Cu species.
Workup: Dilute with Et₂O, wash extensively with 1M aqueous HCl (to remove pyridine and copper salts), dry over MgSO₄, and concentrate in vacuo.
Q: I need to install a fluorine atom on an electron-rich phenol in a complex API intermediate. Traditional SNAr (Halex) and DAST are failing. What are my options?
Expert Analysis & Causality:
Traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient arenes (e.g., nitro- or cyano-substituted) to stabilize the Meisenheimer intermediate[6]. Furthermore, standard deoxyfluorinating agents like DAST, XtalFluor, or Deoxo-Fluor do not possess the thermodynamic driving force to afford products for electron-rich substrates like 4-methoxyphenol[7].
The Solution:
Utilize PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole). PhenoFluor operates via a unique mechanism involving a hydrogen-bonded intermediate that successfully deoxyfluorinates electron-rich phenols and complex aliphatic alcohols at a late stage, completely bypassing the need for electron-withdrawing directing groups[7][8].
Quantitative Data: Reagent Selection Matrix
Use this table to benchmark your current strategy against industry standards.
Reagent / Method
Target Substrate Profile
Typical Yield Range
Primary Bottleneck / Common Issue
Balz-Schiemann (Solvent-Free)
Primary anilines (electron-deficient)
30% – 60%
Thermal decomposition; tarring; explosion risk at scale.
Balz-Schiemann (PhCl Solvent)
Primary anilines (broad scope)
70% – 95%
Requires rigorous drying of the diazonium intermediate.
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides | Organometallics. American Chemical Society (ACS). Available at:[Link]
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. National Institutes of Health (NIH). Available at:[Link]
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC. National Institutes of Health (NIH). Available at:[Link]
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. American Chemical Society (ACS). Available at:[Link]
Technical Support Center: Overcoming Poor Oral Bioavailability of N,N-diethylpropan-1-amine Analogs
Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a persistent challenge in pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a persistent challenge in pharmaceutical development: the poor oral bioavailability of N,N-diethylpropan-1-amine analogs and other tertiary amine-containing compounds. These molecules are prevalent in numerous therapeutic areas, but their development is often hampered by extensive first-pass metabolism and variable absorption.[1][2][3]
This document moves beyond theoretical knowledge to offer actionable, field-proven insights. We will explore the underlying causes of low bioavailability and provide structured, Q&A-based troubleshooting guides for the most effective enhancement strategies, including advanced formulation and chemical modification.
Understanding the Core Problem: Why is Oral Bioavailability Low?
Before troubleshooting, it's crucial to diagnose the root cause. For N,N-diethylpropan-1-amine analogs, a class of tertiary amines, the primary obstacles are typically:
Extensive First-Pass Metabolism: After absorption from the gastrointestinal (GI) tract, the drug passes through the liver via the portal vein before reaching systemic circulation.[4] The liver is rich in cytochrome P450 (CYP450) enzymes, which are highly efficient at metabolizing tertiary amines.[2] The most common metabolic pathway is N-dealkylation, where the ethyl or propyl groups are cleaved, rendering the drug inactive before it can exert its therapeutic effect.[3][5]
Poor Membrane Permeability: While many of these analogs are lipophilic, their basic nature means they can become ionized in the physiological pH range of the gut, which can hinder their ability to passively diffuse across the intestinal epithelium.[6]
Efflux Transporter Activity: These compounds can be substrates for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the drug back into the GI lumen, reducing net absorption.[7][8]
Low Aqueous Solubility: Depending on the specific analog and its salt form, poor solubility can be a rate-limiting step for dissolution in the GI fluids, which is a prerequisite for absorption.[1][9][10]
The following workflow provides a systematic approach to identifying the primary barrier.
Caption: Initial diagnostic workflow to identify the rate-limiting step for poor oral bioavailability.
This section addresses common issues encountered when using formulation approaches to enhance bioavailability.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a powerful tool for lipophilic drugs as they can improve solubilization and promote intestinal lymphatic transport, which bypasses the liver and avoids first-pass metabolism.[11]
Q1: My N,N-diethylpropan-1-amine analog has high lipophilicity (LogP > 5), but its bioavailability did not improve with a simple oil solution. Why?
A1: Simply dissolving the drug in oil is often insufficient. The effectiveness of LBDDS hinges on the drug remaining solubilized during digestion in the GI tract. A simple oil solution can lead to drug precipitation when the oil is digested.
Troubleshooting Steps:
Characterize the Formulation Type: You are likely using a Type I LBDDS (oil only). This is only suitable for compounds that are extremely soluble in lipid digests.
Incorporate Surfactants: The key is to create a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). These are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine oil-in-water emulsions or microemulsions upon gentle agitation in GI fluids.[12] This maintains drug solubilization within micelles, increasing the surface area for absorption.[12]
Screen Excipients: Systematically screen different lipids (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®) to find a combination that provides the best drug solubility and forms a stable emulsion upon dispersion.
Perform Dispersion Testing: A critical QC step is to disperse the formulation in simulated gastric and intestinal fluids. A successful SEDDS/SMEDDS will form a clear or slightly bluish-white emulsion rapidly and without drug precipitation.
Enhanced solubilization, significant lymphatic transport
Drugs needing to bypass first-pass metabolism
Nanoparticle Formulations
Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate of poorly soluble drugs according to the Noyes-Whitney equation.[13][14]
Q2: I developed a nanosuspension of my compound, and while in vitro dissolution improved, the in vivo bioavailability gain was minimal. What went wrong?
A2: Improved dissolution is only the first step. For nanoparticles, the in vivo behavior, including particle stability and interaction with the mucosal barrier, is critical.
Troubleshooting Steps:
Check for Aggregation in GI Fluids: Nanoparticles have high surface energy and can aggregate in the high ionic strength environment of the GI tract, effectively losing their surface area advantage.
Solution: Ensure you have an adequate stabilizer (surfactant or polymer) in your formulation. Perform particle size analysis after incubating the nanosuspension in simulated gastric and intestinal fluids to check for stability.
Assess Mucoadhesion vs. Mucopenetration: Some stabilizers can make nanoparticles mucoadhesive, which increases residence time but can also hinder the particles from reaching the absorptive epithelium.[15]
Solution: For rapid absorption, a mucopenetrating surface is often preferred. Using hydrophilic, non-ionic polymers like certain polyethylene glycol (PEG) derivatives can help nanoparticles "slip" through the mucus layer.[15]
Confirm Crystalline State: High-energy processes used to create nanoparticles, like media milling or high-pressure homogenization, can sometimes induce a partial conversion to a more soluble but unstable amorphous state.[16] This can lead to variability.
Solution: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the solid state of the drug in your final lyophilized nanoparticle powder.[16]
Caption: A typical workflow for developing a drug nanosuspension.
Troubleshooting Guide & FAQs: Chemical Modification Strategies
When formulation alone is insufficient, particularly for overcoming extensive first-pass metabolism, chemical modification of the drug molecule itself is a powerful strategy.
Q3: My primary challenge is extensive N-dealkylation. How can a prodrug strategy help, and what are the risks?
A3: A prodrug is a bioreversible derivative of a parent drug that undergoes conversion in vivo to release the active molecule.[6] For tertiary amines, the goal is to mask the amine group to prevent it from being recognized by CYP450 enzymes in the liver.
This strategy involves converting the tertiary amine into a quaternary ammonium salt, which is highly polar and water-soluble.[17][18] This prodrug is designed to be stable at physiological pH but is a substrate for endogenous enzymes like alkaline phosphatase.[17][19]
Mechanism of Action:
Enzymatic Cleavage: In vivo, alkaline phosphatase cleaves the phosphate group.
Spontaneous Breakdown: This creates a highly unstable N-hydroxymethyl intermediate.
Drug Release: The intermediate spontaneously breaks down to release the parent tertiary amine drug and formaldehyde.[17]
Troubleshooting & Key Considerations:
Incomplete Conversion: The rate of enzymatic cleavage is critical. If it's too slow, the prodrug may be eliminated before it can convert to the active drug.
Solution: Confirm that the prodrug is a good substrate for the target enzyme (e.g., alkaline phosphatase) using in vitro assays.[17]
Toxicity of Byproducts: The release of formaldehyde is a potential concern. However, it is typically released in very small amounts that are readily handled by endogenous detoxification pathways. This must be evaluated during preclinical safety studies.
Synthesis Challenges: The synthesis of these prodrugs can be complex, involving nucleophilic substitution reactions with specialized reagents.[17][18] Careful optimization of reaction conditions is necessary to achieve good yields.
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Assessment
This assay is the industry standard for predicting intestinal drug absorption and identifying if a compound is a substrate for efflux transporters like P-gp.[7][20][21]
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[8]
Methodology:
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter inserts for 21 days until they form a differentiated, polarized monolayer.[8][22]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A TEER value >600 Ω/cm² is typically required.[22] Also, assess the transport of a low-permeability marker like Lucifer Yellow.
Transport Experiment (A-B):
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
Add fresh buffer to the basolateral (B) chamber.
Incubate for 2 hours at 37°C with gentle shaking.
At the end of the incubation, take samples from both chambers for analysis.
Transport Experiment (B-A):
Simultaneously, in a separate set of wells, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
Incubate and sample as described above.
Inhibitor Co-incubation (Optional): To confirm the involvement of a specific transporter like P-gp, repeat the bidirectional assay in the presence of a known inhibitor (e.g., verapamil).[8] A significant reduction in the efflux ratio confirms the compound is a substrate.
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculation: Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Summary & Recommendations
Overcoming the poor oral bioavailability of N,N-diethylpropan-1-amine analogs requires a systematic, evidence-based approach.
Diagnose First: Use the initial workflow to determine if the primary barrier is solubility, permeability, or first-pass metabolism.
Formulate Smart: For metabolism-limited compounds, lipid-based systems (especially SMEDDS) that promote lymphatic uptake are a primary strategy.[11][23] For solubility-limited compounds, nanoparticle formulations can be highly effective.[13][24][25]
Modify if Necessary: If formulation strategies provide insufficient improvement against high first-pass metabolism, a prodrug approach is the most direct way to mask the metabolic site.
By methodically applying these troubleshooting guides and protocols, researchers can significantly increase the probability of advancing these challenging but therapeutically valuable compounds through development.
References
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (2005). Journal of Nanoscience and Nanotechnology. Available at: [Link]
Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). IntechOpen. Available at: [Link]
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher. Available at: [Link]
Lymphatic transport of orally administered drugs. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Permeability Assay on Caco-2 Cells. (n.d.). Bienta.net. Available at: [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]
An update on oral drug delivery via intestinal lymphatic transport. (2014). Acta Pharmaceutica Sinica B. Available at: [Link]
The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. (2020). International Journal of Nanomedicine. Available at: [Link]
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (2005). Current Nanoscience. Available at: [Link]
The role of lymphatic transport in enhancing oral protein and peptide drug delivery. (2002). Advanced Drug Delivery Reviews. Available at: [Link]
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Available at: [Link]
Caco-2 Permeability Assay. (n.d.). Evotec. Available at: [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]
Lymphatic versus portal drug delivery: An understanding of drug oral Absorption and food effect. (2025). MedDocs Publishers. Available at: [Link]
Lymphatic absorption and targeted delivery to the lymphatic system. (2023). Monash University. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Available at: [Link]
Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Available at: [Link]
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Available at: [Link]
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). International Journal of Pharmaceutics. Available at: [Link]
The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024). IntechOpen. Available at: [Link]
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Available at: [Link]
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (1999). Journal of Medicinal Chemistry. Available at: [Link]
Prodrugs for Amines. (2009). Molecules. Available at: [Link]
LIPID-BASED DRUG DELIVERY SYSTEMS. (n.d.). ACS.org. Available at: [Link]
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021). Bentham Science Publishers. Available at: [Link]
Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. Available at: [Link]
A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. (2026). Advanced Therapeutics. Available at: [Link]
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Outsourcing. Available at: [Link]
Lipid-based drug delivery systems (LDDS). (n.d.). SciSpace. Available at: [Link]
A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. (1999). Journal of Pharmaceutical Sciences. Available at: [Link]
Lipid-Based Drug Delivery Systems. (2015). Journal of Pharmaceutical Sciences. Available at: [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. Available at: [Link]
Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (1999). Semantic Scholar. Available at: [Link]
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals. Available at: [Link]
Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. (2021). Pharmaceutics. Available at: [Link]
Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. (2022). Pharmaceutics. Available at: [Link]
Metabolic N-Dealkylation and N-Oxidation. (2021). Encyclopedia MDPI. Available at: [Link]
Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). Medicinal Chemistry. Available at: [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Molecules. Available at: [Link]
Strategies to improve oral drug bioavailability. (2005). Expert Opinion on Drug Delivery. Available at: [Link]
Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. (1980). Journal of Medicinal Chemistry. Available at: [Link]
Liver metabolic reactions: tertiary amine N-dealkylation, tertiary amine N-oxidation, N-oxide reduction, and N-oxide N-dealkylation. II. N,N-dimethylaniline. (1973). Drug Metabolism and Disposition. Available at: [Link]
Overcoming Oral Cavity Barriers for Peptide Delivery Using Advanced Pharmaceutical Techniques and Nano-Formulation Platforms. (2024). Pharmaceuticals. Available at: [Link]
formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). University of Texas at Austin. Available at: [Link]
Advanced oral drug delivery systems: Current challenges and emerging technologies. (2025). Journal of Pharmaceutical Investigation. Available at: [Link]
Challenges of peptide and protein drug delivery by oral route: Current strategies to improve the bioavailability. (2023). ResearchGate. Available at: [Link]
Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (2025). ResearchGate. Available at: [Link]
A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. (2010). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
In-Depth Guide: Validating Cellular Target Engagement for 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
Proving that a small molecule binds to its intended intracellular target is a critical milestone in drug development. Biochemical affinity assays often fail to predict cellular efficacy because they cannot account for me...
Author: BenchChem Technical Support Team. Date: March 2026
Proving that a small molecule binds to its intended intracellular target is a critical milestone in drug development. Biochemical affinity assays often fail to predict cellular efficacy because they cannot account for membrane permeability, metabolic stability, or subcellular compartmentalization. This guide provides an objective comparison of methodologies used to validate the cellular target engagement (TE) of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine , a lipophilic amine probe.
By analyzing the specific physicochemical properties of this compound, we will establish a self-validating experimental framework utilizing the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET).
The Chemical Context: Causality in Assay Selection
To design an effective TE validation strategy, we must first analyze the structure of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine. The molecule consists of a lipophilic halogenated aromatic ring (4-bromo-2-fluorophenoxy) coupled to a basic tertiary amine (N,N-diethylpropan-1-amine).
At physiological pH (7.4), the basic amine (estimated pKa ~9.5) is predominantly protonated. While the lipophilic core drives passive diffusion across the plasma membrane, the protonated amine introduces a high risk of lysosomotropism —the tendency of basic compounds to become trapped in the acidic environment of lysosomes (pH ~4.5). If the compound is sequestered in lysosomes, it may exhibit high cellular accumulation without ever reaching its cytosolic or membrane-bound target.
Therefore, standard phenotypic assays are insufficient. We must deploy live-cell TE assays that explicitly confirm target occupancy under physiological conditions[1].
Diagram 1: Subcellular distribution logic and selection of target engagement assays.
Comparison of Target Engagement Platforms
To validate the engagement of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine, we compare two premier methodologies: CETSA and NanoBRET .
CETSA relies on the biophysical principle of ligand-induced thermal stabilization, allowing for the label-free detection of endogenous target binding[2]. Conversely, NanoBRET utilizes a proximity-based energy transfer between a NanoLuc-tagged target and a cell-permeable fluorescent tracer, enabling real-time, broad-spectrum profiling of target occupancy[3].
Feature
CETSA (Cellular Thermal Shift Assay)
NanoBRET TE (Bioluminescence Resonance Energy Transfer)
Target State
Endogenous (Label-free)
Engineered (NanoLuc fusion required)
Readout
Western Blot, AlphaScreen, or Mass Spec
Ratiometric Luminescence (618 nm / 460 nm)
Kinetics
End-point (Snapshot of binding)
Real-time (Allows residence time calculation)
Subcellular Resolution
Lysis-dependent (Total cellular binding)
Live-cell intact (Proves target accessibility)
Best Used For
Validating endogenous binding without artifacts
Quantifying live-cell
IC50
and tracer competition
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict causality-driven steps.
Protocol 1: Label-Free CETSA Melt Curve Analysis
Objective: Confirm that the compound physically stabilizes the endogenous target protein.
Live-Cell Dosing: Seed cells (e.g., HEK293T) in a 6-well plate. Treat with 10 µM of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine or a DMSO vehicle control for 1 hour. Causality: This incubation time allows the lipophilic amine to reach steady-state distribution across cellular compartments.
Thermal Challenge: Harvest the cells, resuspend in PBS, and divide into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: The transient heat pulse denatures unbound proteins while ligand-bound proteins remain thermodynamically stabilized[2].
Gentle Lysis & Ultracentrifugation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Causality: High-speed ultracentrifugation is mandatory to completely pellet the high-molecular-weight thermal aggregates, ensuring only the stabilized, soluble protein remains in the supernatant.
Detection: Analyze the soluble fraction via Western blot. Plot the band intensities against temperature to calculate the shift in melting temperature (
ΔTm
).
Protocol 2: NanoBRET Tracer Competition Assay
Objective: Quantify the live-cell affinity (
IC50
) and prove the compound evades lysosomal trapping to reach the target.
Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate into 384-well white plates.
Equilibration: Add a target-specific fluorescent NanoBRET tracer at its
Kd
concentration, alongside a dose-response titration of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine. Incubate for 2 hours at 37°C. Causality: A 2-hour incubation is critical to allow the system to reach thermodynamic equilibrium, compensating for any delayed cytosolic entry caused by lysosomal buffering[3].
BRET Detection: Add the Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a multi-mode plate reader.
Validation Control: Include a "Tracer Only" well (maximum BRET) and an "Un-transfected" well (background luminescence) to self-validate the assay's dynamic range.
Diagram 2: Step-by-step comparison of CETSA and NanoBRET experimental workflows.
Quantitative Data Presentation
To objectively evaluate the product's performance, the experimental readouts from both platforms must be synthesized. Below is a representative data summary demonstrating successful target engagement for 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine.
Compound dose-dependently protects the target from aggregation at 52°C.
NanoBRET
Live-Cell Affinity (
IC50
)
Max BRET Ratio (1.0)
125 nM
Compound successfully outcompetes the tracer in intact cells, evading lysosomal trapping.
Note: The discrepancy between CETSA
EC50
(340 nM) and NanoBRET
IC50
(125 nM) is common. CETSA is a non-equilibrium thermal challenge, whereas NanoBRET measures true thermodynamic equilibrium at 37°C[1].
A Comparative Guide to Endothelin Receptor Antagonism: The Established Dual Antagonist Bosentan versus the Investigational Compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions targeting the endothelin (ET) system, a cornerstone of cardiovascular and pulmonary pathophysiology, the dual...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions targeting the endothelin (ET) system, a cornerstone of cardiovascular and pulmonary pathophysiology, the dual ETA/ETB receptor antagonist bosentan has long been a benchmark. This guide provides an in-depth comparison between bosentan and the investigational compound 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine, a representative of the phenoxypropanamine class of molecules. While bosentan's profile is well-documented, 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine remains a molecule of theoretical interest with no publicly available data on its endothelin receptor activity. This guide, therefore, juxtaposes the known with the unknown, offering a framework for the evaluation of novel chemical entities in this therapeutic space.
The Endothelin System: A Critical Therapeutic Target
The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.[1] ET-1, the predominant isoform, is a potent vasoconstrictor and mitogen, implicated in the pathogenesis of numerous diseases, most notably pulmonary arterial hypertension (PAH).[1] ETA receptors, primarily located on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[2] ETB receptors have a more complex role; their activation on endothelial cells leads to the release of vasodilators like nitric oxide and prostacyclin, while on smooth muscle cells, they also contribute to vasoconstriction.[2][3] The rationale for endothelin receptor antagonism lies in counteracting the detrimental effects of excessive ET-1 signaling.
Bosentan: The First-in-Class Dual Endothelin Receptor Antagonist
Bosentan is an orally active, non-peptide, competitive antagonist of both ETA and ETB receptors.[4][5] Its development marked a significant advancement in the treatment of PAH.[6][7]
Mechanism of Action: Bosentan blocks the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and vascular remodeling.[2][4] While it is a dual antagonist, it exhibits a slightly higher affinity for the ETA receptor.[3] By antagonizing both receptor subtypes, bosentan leads to a net effect of pulmonary vasodilation and a reduction in pulmonary vascular resistance.[4]
Pharmacological Profile: Bosentan is metabolized by and is an inducer of the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to potential drug-drug interactions.[4] It has a terminal elimination half-life of approximately 5 hours in healthy adults.
Clinical Efficacy: Multiple clinical trials have demonstrated the efficacy of bosentan in improving exercise capacity, hemodynamic parameters, and time to clinical worsening in patients with PAH.[6][7] It is approved for the treatment of PAH in patients with WHO Functional Class II, III, and IV symptoms.
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine: An Uncharacterized Potential Antagonist
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine belongs to the phenoxypropanamine chemical class. While specific biological data for this compound is not available in the public domain, the general structure suggests potential interaction with G protein-coupled receptors. The phenoxypropanamine scaffold has been explored in the context of various receptor antagonists. The key structural features of this molecule include a brominated and fluorinated phenyl ring connected via an ether linkage to a propanamine chain with a diethyl-substituted terminal amine. These features would influence its lipophilicity, electronic distribution, and steric properties, all of which are critical for receptor binding.
To elucidate the potential of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine as an endothelin receptor antagonist, a series of in vitro and in vivo experiments are necessary. Below are foundational experimental protocols.
This assay determines the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine for the human ETA and ETB receptors.
Materials:
Cell membranes expressing recombinant human ETA or ETB receptors.
[¹²⁵I]-ET-1 (radioligand).
Test compound (3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine).
Bosentan (as a positive control).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
Glass fiber filters.
Scintillation counter.
Procedure:
Compound Preparation: Prepare a stock solution of the test compound and bosentan in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations.
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, bosentan, or vehicle (for total binding).
Radioligand Addition: Add [¹²⁵I]-ET-1 to each well to a final concentration near its Kd value.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
Recombinant receptors: Using cell lines stably expressing a single receptor subtype ensures that the binding affinity measured is specific to that receptor.
Radiolabeled ET-1: [¹²⁵I]-ET-1 is a high-affinity ligand for both ETA and ETB receptors, making it suitable for competitive binding assays.
Bosentan as a control: As a well-characterized dual antagonist, bosentan validates the assay performance.
Diagram of the Endothelin Signaling Pathway and Antagonist Action
Caption: Endothelin-1 signaling and points of antagonist intervention.
Experimental Protocol 2: In Vitro Functional Assay (Isolated Rat Aortic Ring)
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit ET-1-induced vasoconstriction.
Objective: To determine the functional potency of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine as an antagonist of ET-1-induced vasoconstriction.
Materials:
Male Wistar rats.
Krebs-Henseleit solution.
Endothelin-1 (ET-1).
Test compound.
Bosentan (positive control).
Organ bath system with force transducers.
Procedure:
Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm).
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
Viability Check: Contract the rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability.
Antagonist Incubation: After washing and returning to baseline, incubate the rings with either vehicle, the test compound, or bosentan at various concentrations for a set period (e.g., 30 minutes).
ET-1 Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the contractile force.
Data Analysis: Compare the ET-1 concentration-response curves in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the antagonist's potency.
Causality Behind Experimental Choices:
Isolated Aortic Rings: This ex vivo model provides a physiologically relevant system to study vascular smooth muscle contraction.
ET-1 as Agonist: ET-1 is the endogenous ligand and a potent vasoconstrictor, making it the ideal agonist for this assay.
pA₂ Value: This value provides a measure of the antagonist's affinity for the receptor in a functional setting.
Diagram of the Experimental Workflow for Antagonist Characterization
Caption: A typical workflow for characterizing a novel endothelin receptor antagonist.
Conclusion and Future Directions
Bosentan remains a vital therapeutic agent for PAH, with a well-established profile of a dual ETA/ETB receptor antagonist. The investigational compound, 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine, represents a potential but unproven candidate in the search for novel endothelin receptor modulators. The provided experimental workflows offer a clear path for the comprehensive evaluation of this and other novel compounds.
Future research on 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine should focus on:
Synthesis and Purification: Ensuring a high-purity sample for biological testing.
In Vitro Profiling: Determining its receptor binding affinity, selectivity, and functional antagonist potency using the assays described.
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
In Vivo Efficacy: Testing its therapeutic effect in animal models of diseases where the endothelin system is implicated, such as monocrotaline- or hypoxia-induced PAH in rodents.
Safety and Toxicology: Assessing its potential for off-target effects and toxicity.
Only through such rigorous, systematic evaluation can the therapeutic potential of novel compounds like 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine be fully understood and potentially translated into clinical benefits for patients.
Galiè, N., & Manes, A. (2008). Endothelin receptor antagonists in pulmonary arterial hypertension. ERS Publications. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Bosentan? [Link]
ClinicalTrials.gov. (2008, March 17). Bosentan in Pulmonary Hypertension in Interstitial Lung Disease Treatment Study. NCT00637065. [Link]
Clozel, M., & Watanabe, H. (1995). Endothelin antagonism with bosentan: a review of potential applications. PubMed. [Link]
Keogh, A. (2007). Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient. PMC. [Link]
Goddard, J., Johnston, N. R., & Webb, D. J. (2010). Greater Functional ETB Receptor Antagonism With Bosentan Than Sitaxsentan in Healthy Men. American Heart Association Journals. [Link]
Adachi, Y., Furuichi, Y., & Miyamoto, C. (1996). Identification of a region of the human endothelin ETA receptor required for interaction with bosentan. PubMed. [Link]
National Center for Biotechnology Information. (2025, December 1). Bosentan. In StatPearls. [Link]
Wu, C., Chan, A. K., & Asaad, M. M. (1997). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. PubMed. [Link]
ClinicalTrials.gov. (2004, September 10). Efficacy and Safety of Oral Bosentan in Pulmonary Arterial Hypertension Class II. NCT00091715. [Link]
Rubin, L. J., Badesch, D. B., Barst, R. J., Galie, N., Black, C. M., Keogh, A., ... & Simonneau, G. (2002). Bosentan therapy for pulmonary arterial hypertension. OA Monitor Ireland. [Link]
Galiè, N., Müller, K., & Ewert, R. (2015). Bosentan added to sildenafil therapy in patients with pulmonary arterial hypertension. European Respiratory Journal. [Link]
Shihoya, W., Izume, T., & Nureki, O. (2017). X-ray structures of endothelin ETB receptor bound to clinical antagonist bosentan and its analog. ResearchGate. [Link]
Lüscher, T. F., & Barton, M. (1999). Endothelin antagonists. The Lancet. [Link]
Shihoya, W., Izume, T., & Nureki, O. (2017). X-ray structures of endothelin ETB receptor bound to clinical antagonist bosentan and its analog. Semantic Scholar. [Link]
Zhang, Y., & Chi, G. (2020). Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function. Frontiers in Immunology. [Link]
Davenport, A. P., & Kuc, R. E. (2014). Endothelin Receptors and Their Antagonists. PMC. [Link]
Noshita, T., Kiyota, H., & Funamoto, M. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
NextSDS. 3-(4-bromo-2-fluorophenyl)propan-1-amine — Chemical Substance Information. [Link]
Zhang, H., & Liu, Z. (2024). Structural basis of antagonist selectivity in endothelin receptors. PMC. [Link]
BioPharma Notes. (2020, October 23). Endothelin Receptor Antagonist. [Link]
Cohen, S., & Cohen, J. B. (2025, July 11). Aprocitentan: The First Endothelin Receptor Antagonist for Resistant Hypertension. Cardiology in Review. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
Channick, R. N., Sitbon, O., Barst, R. J., Manes, A., & Rubin, L. J. (2004). Endothelin receptor antagonists in pulmonary arterial hypertension. Journal of the American College of Cardiology. [Link]
ResearchGate. (2025, August 7). 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3- (2-thienyl)-2-propen-1-amine: Synthesis, cytotoxicity, and leishmanicidal, trypanocidal and antimycobacterial activities. [Link]
Sato, K., & Kawakami, T. (2020). The Clinical Efficacy of Endothelin Receptor Antagonists in Patients with Pulmonary Arterial Hypertension. PubMed. [Link]
Lozynskyi, A. V., Yushyn, I. M., & Konechnyi, Y. T. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]
The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenoxy-propan-1-amines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimi...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing the pharmacological profile of drug candidates. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenoxy-propan-1-amines, a scaffold with known biological activity, to illuminate the profound impact of this single atomic substitution. By examining the physicochemical properties, pharmacokinetics, pharmacodynamics, and synthesis of a model pair—3-phenoxypropan-1-amine and its fluorinated counterpart, 3-(4-fluorophenoxy)propan-1-amine—we will explore the causal relationships that drive the observed differences and provide actionable insights for drug design.
The Rationale for Fluorination: More Than Just a Halogen Swap
The introduction of fluorine into a molecule is far from a simple substitution. Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can dramatically alter a compound's behavior in a biological system.[1][2] The decision to fluorinate is a strategic one, often aimed at:
Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved bioavailability.[3][4]
Modulating Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, affecting a compound's ionization state at physiological pH. This, in turn, influences solubility, membrane permeability, and receptor interactions.[5] Lipophilicity (logP) is also impacted, with fluorination often increasing it, which can enhance membrane penetration.
Improving Binding Affinity and Selectivity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency and selectivity.[6][7]
This guide will now delve into a direct comparison of our model compounds to illustrate these principles in action.
Physicochemical Properties: A Tale of Two Amines
The seemingly minor addition of a fluorine atom to the para-position of the phenoxy ring in 3-phenoxypropan-1-amine creates a cascade of changes in its fundamental physicochemical properties.
A slight decrease in the computed lipophilicity. This can be counterintuitive as fluorine is often considered to increase lipophilicity. However, the high electronegativity of fluorine can also lead to increased polarity in certain contexts, affecting the calculated logP. Experimental determination is crucial for confirmation.
pKa (Predicted)
~9.5 - 10.5
~9.0 - 10.0
The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to decrease the basicity of the terminal amine group, resulting in a lower pKa. This can influence the compound's ionization state and subsequent interactions.
The polar surface area remains unchanged as the fluorine atom is not considered a polar group in this calculation.
Expertise & Experience: The predicted decrease in pKa for the fluorinated analog is a critical consideration in drug design. A lower pKa means the compound will be less protonated at physiological pH (7.4). This can lead to increased membrane permeability and potentially altered binding to the target receptor, as the charge state of the ligand is often crucial for interaction. The discrepancy between the expected increase in lipophilicity and the computed XLogP3 value highlights the importance of experimental validation of these parameters.
Pharmacokinetics: The Journey Through the Body
The metabolic fate and distribution of a drug are critical determinants of its efficacy and safety. Here, we compare the expected pharmacokinetic profiles of our model compounds.
Pharmacokinetic Parameter
3-Phenoxypropan-1-amine (Non-fluorinated)
3-(4-Fluorophenoxy)propan-1-amine (Fluorinated)
Expected Impact of Fluorination & Causality
Metabolic Stability (in vitro)
Lower
Higher
The C-F bond at the para-position of the phenyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common site of metabolism for non-fluorinated aromatic rings, thus fluorination is expected to significantly increase the metabolic half-life.[3][4]
Bioavailability
Lower
Higher
Increased metabolic stability often translates to higher bioavailability, as more of the drug can reach systemic circulation before being metabolized in the liver.
Distribution
Potentially widespread
Potentially widespread, may have altered tissue penetration
Lipophilicity and plasma protein binding are key factors. While the computed logP is slightly lower for the fluorinated analog, experimental determination is needed. Fluorination can also influence binding to plasma proteins.
Toxicity
Potential for metabolism-related toxicity
Reduced potential for metabolism-related toxicity at the fluorinated position
Blocking a major metabolic pathway can reduce the formation of potentially reactive metabolites. However, it's important to assess the toxicity of the parent compound and any alternative metabolites. The fluorinated compound is noted to be harmful if swallowed and cause skin and eye irritation.
Pharmacodynamics: Interaction with the Target
Phenoxy-propan-1-amines are known to interact with adrenergic receptors. For instance, the parent compound phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[6][9] The introduction of fluorine can modulate the affinity and selectivity of these compounds for their biological targets.
Pharmacodynamic Parameter
3-Phenoxypropan-1-amine (Non-fluorinated)
3-(4-Fluorophenoxy)propan-1-amine (Fluorinated)
Expected Impact of Fluorination & Causality
Receptor Binding Affinity (Ki)
Moderate
Potentially Higher
The fluorine atom can engage in favorable interactions (e.g., hydrogen bonding, dipole interactions) with amino acid residues in the receptor's binding pocket, leading to enhanced affinity. The specific effect is highly dependent on the topology of the binding site.[7]
Receptor Selectivity
May be non-selective
Potentially Increased
The altered electronic and steric profile of the fluorinated compound can lead to a more specific fit in the binding pocket of one receptor subtype over another, thereby increasing selectivity.
Mechanism of Action
Likely adrenergic receptor modulation
Likely adrenergic receptor modulation with potentially altered potency and efficacy
The fundamental mechanism is expected to be similar, but the strength and nature of the interaction (agonist vs. antagonist) could be influenced by fluorination.
Signaling Pathways of Adrenergic Receptors
To understand the potential downstream effects of these compounds, it is crucial to visualize the signaling pathways they may modulate. Phenoxy-propan-1-amines are likely to interact with α- and/or β-adrenergic receptors.
Reaction Setup: To a solution of phenol or 4-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
Addition of Aminating Agent: Add 3-chloropropan-1-amine hydrochloride (1.1 equivalents) to the reaction mixture. The use of the hydrochloride salt may require an additional equivalent of base.
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired phenoxy-propan-1-amine.
Trustworthiness: This protocol represents a standard and reliable method for the synthesis of such ethers. The progress of the reaction should be monitored to ensure complete conversion and to minimize side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Lipophilicity (logP)
Protocol: Shake-Flask Method
Preparation: Prepare a solution of the test compound in n-octanol saturated with water. Also, prepare a water phase (e.g., phosphate-buffered saline, pH 7.4) saturated with n-octanol.
Partitioning: Mix equal volumes of the n-octanol solution of the compound and the saturated water phase in a vial.
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Protocol: Liver Microsomal Stability Assay
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (to ensure the continuous supply of the necessary cofactor for CYP enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow the system to equilibrate.
Initiation of Reaction: Add the test compound (at a final concentration typically around 1 µM) to the pre-incubated reaction mixture to start the metabolic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
Adrenergic Receptor Binding Assay
Protocol: Radioligand Competition Binding Assay
Membrane Preparation: Prepare cell membranes from a cell line expressing the adrenergic receptor of interest (e.g., α₁ or β₂).
Assay Buffer: Prepare an appropriate assay buffer containing salts and other components to maintain the integrity of the receptors.
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-prazosin for α₁ receptors), and varying concentrations of the unlabeled test compound (either the fluorinated or non-fluorinated phenoxy-propan-1-amine).
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki (binding affinity) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion: The Strategic Advantage of Fluorination
This comparative analysis of fluorinated and non-fluorinated phenoxy-propan-1-amines underscores the profound and predictable influence of fluorine substitution in drug design. The introduction of a single fluorine atom can significantly enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and potentially improve receptor binding affinity and selectivity.
For researchers and drug development professionals, the key takeaway is that fluorination is not a mere chemical curiosity but a powerful and rational strategy for optimizing lead compounds. The provided experimental protocols offer a clear roadmap for the empirical validation of these effects. By understanding the causal relationships between fluorine's unique properties and the resulting pharmacological profile, scientists can more effectively design and develop novel therapeutics with improved efficacy and safety. The "fluorine factor" will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.
References
American Physiological Society. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. [Link]
Begum, J., & Organ, M. G. (2016). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 8(13), 1545-1575.
Devan, N., & Bordoloi, M. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 436-439.
J-Stage. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. [Link]
MDPI. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. [Link]
National Center for Biotechnology Information. Beta 1 Receptors - StatPearls - NCBI Bookshelf. [Link]
National Center for Biotechnology Information. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. [Link]
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
National Center for Biotechnology Information. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. [Link]
National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
National Center for Biotechnology Information. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. [Link]
National Center for Biotechnology Information. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. [Link]
ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
ResearchGate. Phenoxybenzamine Binding Reveals the Helical Orientation of the Third Transmembrane Domain of Adrenergic Receptors. [Link]
ScienceDirect. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. [Link]
Springer Nature. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. [Link]
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]